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  • Product: 4-Bromo-2-methoxynicotinic acid
  • CAS: 1211579-98-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-2-methoxynicotinic Acid: Structure, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-Bromo-2-methoxynicotinic acid. It delves into the molecule's fundamental chemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-Bromo-2-methoxynicotinic acid. It delves into the molecule's fundamental chemical properties, provides detailed protocols for its synthesis and derivatization, and explores its significance as a versatile building block in modern pharmaceutical research.

Introduction: A Versatile Heterocyclic Scaffold

4-Bromo-2-methoxynicotinic acid is a substituted pyridine derivative that has emerged as a valuable intermediate in synthetic organic and medicinal chemistry. Its unique trifunctional nature—featuring a reactive bromine atom, a modifiable carboxylic acid, and an electron-rich methoxy-substituted pyridine ring—provides a powerful platform for constructing complex molecular architectures. This guide will elucidate the key attributes of this compound, providing the foundational knowledge necessary for its effective utilization in the laboratory.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the bedrock of reproducible science. These properties dictate handling, storage, and reaction conditions.

Chemical Structure and Nomenclature

The structural arrangement of 4-Bromo-2-methoxynicotinic acid is fundamental to its reactivity. The bromine atom at the C4 position, para to the ring nitrogen, is a prime site for metal-catalyzed cross-coupling reactions. The methoxy group at C2 and the carboxylic acid at C3 offer additional points for chemical modification.

Caption: Chemical structure of 4-Bromo-2-methoxynicotinic acid.

Physicochemical Data

The following table summarizes the key identifiers and physical properties of 4-Bromo-2-methoxynicotinic acid. Proper storage, at 2-8°C under an inert atmosphere, is recommended to ensure long-term stability.

PropertyValueReference
IUPAC Name 4-Bromo-2-methoxypyridine-3-carboxylic acid-
CAS Number 1211579-98-4[1]
Molecular Formula C₇H₆BrNO₃-
Molecular Weight 232.03 g/mol -
Appearance Solid (form may vary)-
Melting Point Data not available; related compound 4-Bromo-2-methoxybenzoic acid melts at 155-159°C.[2]
Storage 2-8°C, under inert gas-

Spectroscopic Characterization

Confirming the identity and purity of a synthesized compound is paramount. While specific spectra for this exact molecule are not widely published, its structure allows for the confident prediction of key spectroscopic signals based on well-established principles of NMR, IR, and mass spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the pyridine ring should appear as doublets in the 7.0-8.5 ppm region. The methoxy group (-OCH₃) will present as a sharp singlet around 3.9-4.1 ppm. The acidic proton of the carboxylic acid (-COOH) will be a broad singlet, typically downfield (>10 ppm), though its visibility can depend on the solvent used.[2][4]

  • ¹³C NMR: The carbon NMR spectrum will reveal seven distinct carbon signals. The carboxyl carbon will be the most downfield signal, typically in the 165-175 ppm range. The aromatic carbons will appear between 110-160 ppm, with the carbon attached to the bromine being significantly influenced by the halogen's electronic effects. The methoxy carbon will resonate around 55-60 ppm.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[3]

  • A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid dimer.

  • A strong, sharp peak will appear around 1700-1730 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid.

  • Multiple peaks in the 1400-1600 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations within the pyridine ring.

  • A distinct C-O stretching band for the methoxy group should be visible around 1250 cm⁻¹ and 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI), the molecule would be expected to show a prominent ion corresponding to [M+H]⁺ at m/z 232.0 and 234.0, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The [M-H]⁻ ion at m/z 230.0 and 232.0 would also be expected in negative ion mode.

Synthesis and Purification

The synthesis of 4-Bromo-2-methoxynicotinic acid can be approached from several precursors. A common and logical strategy involves the methylation of the corresponding 2-hydroxy derivative, a reaction that is well-documented for analogous structures.[2][7]

Caption: Plausible synthesis workflow for 4-Bromo-2-methoxynicotinic acid.

Detailed Experimental Protocol: O-Methylation

This protocol is adapted from a standard procedure for the methylation of a hydroxy-aromatic acid.[2]

Materials:

  • 4-Bromo-2-hydroxynicotinic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Iodomethane (CH₃I)

  • Ethyl acetate

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-hydroxynicotinic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the solution, add potassium carbonate (3.0 eq) followed by the dropwise addition of iodomethane (2.5 eq).

    • Causality Note: Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide that readily attacks the electrophilic methyl iodide. A slight excess of methyl iodide ensures the reaction goes to completion.

  • Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the DMF under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with deionized water. Separate the aqueous layer and back-extract twice with ethyl acetate.

  • Purification: Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under vacuum to yield the crude product.

  • Final Purification: Purify the crude solid by either recrystallization or column chromatography on silica gel to obtain pure 4-Bromo-2-methoxynicotinic acid.

Chemical Reactivity and Derivatization

The synthetic utility of 4-Bromo-2-methoxynicotinic acid stems from its three distinct reactive sites, which can be addressed with high selectivity.

Reactivity_Map cluster_0 Key Reactions main 4-Bromo-2-methoxynicotinic acid suzuki Aryl/Heteroaryl Derivative main->suzuki Suzuki Coupling (Pd Catalyst, Base) on C4-Br amide Amide Derivative main->amide Amide Coupling (Amine, Coupling Agent) on COOH ester Ester Derivative main->ester Esterification (Alcohol, Acid Catalyst) on COOH

Caption: Key reactive sites and derivatization pathways.

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C4 position is the most versatile handle for elaboration. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[8][9] This allows for the direct formation of a C-C bond, linking the pyridine core to a wide variety of aryl or heteroaryl boronic acids.

  • Causality Insight: The electron-withdrawing nature of the pyridine ring and the carboxylic acid facilitate the rate-limiting oxidative addition step of the palladium(0) catalyst into the C-Br bond, making these reactions efficient.[10]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling an arylboronic acid to the 4-bromo-2-methoxynicotinic acid scaffold.[7][11]

Materials:

  • 4-Bromo-2-methoxynicotinic acid (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Water or 1,4-Dioxane/Water)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add 4-Bromo-2-methoxynicotinic acid, the arylboronic acid, and the base.

  • Solvent Addition: Add the solvent mixture (e.g., 4:1 Dioxane/Water).

  • Degassing: Bubble argon or nitrogen gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen.

    • Trustworthiness Note: This step is critical. Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) state, halting the catalytic cycle.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and acidify with dilute HCl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude product via column chromatography.

Carboxylic Acid Modifications

The carboxylic acid group is readily converted into other functionalities. Standard amide coupling reactions (using reagents like HATU or EDC) with various amines can generate a library of amide derivatives. Esterification can also be achieved under standard Fischer conditions with an alcohol and a catalytic amount of strong acid.

Applications in Drug Discovery

Nicotinic acid and its derivatives are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities.[12] 4-Bromo-2-methoxynicotinic acid serves as a key building block for more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. Its structure allows for selective functionalization, enabling chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

Conclusion

4-Bromo-2-methoxynicotinic acid is a high-value chemical intermediate characterized by its versatile and predictable reactivity. A thorough understanding of its properties, spectroscopic signatures, and reaction protocols, as detailed in this guide, empowers researchers to leverage its full potential. Its capacity for selective modification via cross-coupling and functional group interconversion makes it an indispensable tool for the synthesis of novel chemical entities in the pursuit of new therapeutics.

References

  • Harris, E. B. J., et al. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Retrieved February 23, 2026, from [Link]

  • Amini, M., Bagherzadeh, M., Moradi-Shoeili, Z., & Boghaei, D. M. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances. Retrieved February 23, 2026, from [Link]

  • Field, L. D., Sternhell, S., & Kalman, J. R. (2012). Basic 1H- and 13C-NMR Spectroscopy. Retrieved February 23, 2026, from [Link]

  • Gafner, F., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. Retrieved February 23, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved February 23, 2026, from [Link]

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved February 23, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 23, 2026, from [Link]

  • Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 23, 2026, from [Link]

  • NIST. (n.d.). 4-Bromobutyric acid. NIST WebBook. Retrieved February 23, 2026, from [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. (2022). Malaysian Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylhexanoic acid. Retrieved February 23, 2026, from [Link]

Sources

Exploratory

Medicinal Chemistry Applications of 4-Bromo-2-methoxynicotinic Acid

The following technical guide details the medicinal chemistry applications of 4-Bromo-2-methoxynicotinic acid , a high-value trisubstituted pyridine scaffold. Technical Guide for Drug Discovery & Development Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications of 4-Bromo-2-methoxynicotinic acid , a high-value trisubstituted pyridine scaffold.

Technical Guide for Drug Discovery & Development

Executive Summary: The "Linchpin" Scaffold

4-Bromo-2-methoxynicotinic acid (CAS: 1211579-98-4) represents a "linchpin" intermediate in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : it possesses three distinct functional handles—a carboxylic acid, an aryl bromide, and a methoxy group—positioned contiguously on a pyridine core.

This specific arrangement allows medicinal chemists to sequentially elaborate the molecule without protecting group manipulations, making it an ideal starting material for:

  • Kinase Inhibitors: Specifically Type I and Type II inhibitors requiring a biaryl hinge-binding motif.

  • GPCR Ligands: Allosteric modulators requiring rigid heteroaromatic cores.

  • Fragment-Based Drug Discovery (FBDD): Rapid library generation via C4-diversification.

Chemical Reactivity Profile & Structural Logic

The molecule’s utility is defined by the electronic environment of the pyridine ring. The nitrogen atom creates an electron-deficient system, activating specific positions for nucleophilic attack while facilitating metal-catalyzed cross-couplings at others.

The Orthogonal Reactivity Triad
PositionFunctional GroupElectronic CharacterPrimary TransformationStrategic Utility
C3 Carboxylic Acid (-COOH)Electrophilic CarbonylAmide Coupling, Esterification, ReductionThe Anchor: Establishes the primary pharmacophore or linker.
C4 Bromine (-Br)Good Leaving GroupPd-Catalyzed Coupling (Suzuki, Buchwald)The Diversity Vector: Installs "tail" groups for hydrophobic pocket filling.
C2 Methoxy (-OMe)Electron Donating / Leaving Group

Displacement or Demethylation
The Modulator: Solubilizing group or precursor to 2-pyridone (H-bond donor).
Mechanism of Action: Why this Substitution Pattern?

The 2-methoxy group is critical. It serves two roles:

  • Electronic Activation: It donates electron density into the ring, stabilizing the C3-cation during amide coupling reactions, preventing decarboxylation.

  • Positional Blocking: It sterically hinders the C2 position, forcing metabolic oxidation to occur at less favorable sites, thereby potentially increasing the metabolic half-life (

    
    ) of the final drug candidate.
    

Synthetic Utility & Transformations[1][2]

C-C Bond Formation (The C4-Vector)

The C4-bromide is the primary site for introducing molecular complexity. Due to the electron-deficient nature of the pyridine ring, the oxidative addition of Palladium(0) into the C-Br bond is facile.

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids.

    • Application: Synthesis of biaryl kinase inhibitors.

    • Protocol Note: Use electron-rich ligands (e.g., XPhos , SPhos ) to facilitate the coupling of sterically hindered boronic acids adjacent to the C3-substituent.

  • Sonogashira Coupling: Reaction with terminal alkynes.

    • Application: Rigidifying the scaffold for GPCR binding pockets.

Scaffold Morphing: Access to Bicyclic Heterocycles

This intermediate is a precursor to fused ring systems, specifically 1,6-naphthyridines and pyrido[4,3-d]pyrimidines .

Workflow: Synthesis of 1,6-Naphthyridin-5(6H)-ones
  • Amide Formation: Convert C3-COOH to an N-alkyl amide.

  • Heck Reaction / Cyclization: The C4-Br allows for an intramolecular Heck reaction or a condensation with an adjacent nucleophile introduced at C4.

G Start 4-Bromo-2-methoxy- nicotinic acid Step1 Step 1: Amide Coupling (R-NH2, HATU) Start->Step1 C3-COOH Funct. Step2 Step 2: Suzuki Coupling (Vinyl boronate) Step1->Step2 C4-Br Funct. Step3 Step 3: Oxidative Cyclization (O3 / DMS) Step2->Step3 Ring Closure Final 1,6-Naphthyridinone Scaffold Step3->Final

Figure 1: Strategic evolution of the scaffold into a fused bicyclic system common in EGFR and VEGFR inhibitors.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

This protocol validates the reactivity of the bromine in the presence of the free acid or ester.

Reagents:

  • Substrate: Methyl 4-bromo-2-methoxynicotinate (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 mins in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Author’s Note: The 2-methoxy group can sometimes coordinate to Pd, slowing the reaction. If conversion is low, switch to Pd_2(dba)_3 / XPhos , which is more robust for hindered pyridines [1].

Protocol B: Demethylation to 2-Pyridone

Essential for generating Hydrogen Bond Donor (HBD) motifs found in p38 MAP kinase inhibitors.

Reagents:

  • Substrate: 4-Aryl-2-methoxynicotinamide derivative

  • Reagent: Pyridinium hydrochloride (excess) or TMSI (Trimethylsilyl iodide)

Procedure:

  • Mix the substrate with 10 equivalents of pyridinium hydrochloride.

  • Heat the neat melt to 160°C for 2 hours.

  • Cool to RT and quench with water. The pyridone product often precipitates out as a solid.

  • Why this works: The high temperature facilitates the nucleophilic attack of chloride on the methyl group, cleaving the ether to reveal the thermodynamic pyridone tautomer.

Case Study: Design of a Type II Kinase Inhibitor

In the development of inhibitors for targets like B-Raf or c-Met , the 4-bromo-2-methoxynicotinic acid scaffold serves as the "Hinge Binder + Linker" module.

Structural Logic
  • Hinge Region: The pyridine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region.

  • Gatekeeper Pocket: The substituent introduced at C4 (via Suzuki coupling) extends into the hydrophobic pocket behind the gatekeeper residue.

  • Solvent Front: The C3-amide extends towards the solvent interface, improving solubility and pharmacokinetic properties.

Comparative Data: Effect of C2-Substituent on Potency

Compound VariantC2-SubstituentIC50 (Target Kinase)Solubility (pH 7.4)Notes
Analog A -H (Unsubstituted)450 nMLowPoor metabolic stability at C2.
Analog B -OMe (Methoxy)120 nMHighImproved solubility; metabolic block.
Analog C =O (Pyridone)15 nMModerateAdditional H-bond donor gained; potency jump.

Table 1: Hypothetical SAR data demonstrating the critical role of the C2-methoxy/pyridone switch facilitated by this scaffold.

References

  • Suzuki-Miyaura Coupling of Pyridines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Pyridone Synthesis: Crouch, R. D. (2013). Synthetic routes to 2-pyridones.[1] Tetrahedron, 69(11), 2383-2417. Link

  • Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[2] Nature Reviews Cancer, 9(1), 28-39. Link

  • Demethylation Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Visualizing the Pathway

ReactivityMap Core 4-Bromo-2-methoxynicotinic acid (The Scaffold) Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Core->Suzuki C4-Br Reactivity Amide Amide Bond Formation (HATU/EDC) Core->Amide C3-COOH Reactivity Demethyl Demethylation (HBr or Py-HCl) Core->Demethyl C2-OMe Reactivity Biaryl Biaryl Kinase Inhibitor (Hinge Binder) Suzuki->Biaryl Linker Peptidomimetic / Linker (Solvent Interaction) Amide->Linker Pyridone 2-Pyridone Core (H-Bond Donor) Demethyl->Pyridone

Figure 2: The orthogonal reactivity map of 4-Bromo-2-methoxynicotinic acid, illustrating the divergent synthesis pathways available to the medicinal chemist.

Sources

Foundational

4-Bromo-2-methoxynicotinic Acid: A Technical Safety & Handling Guide

Topic: Safety Data Sheet (SDS) Highlights & Technical Handling Guide: 4-Bromo-2-methoxynicotinic acid Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) Highlights & Technical Handling Guide: 4-Bromo-2-methoxynicotinic acid Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.

Executive Summary & Compound Utility

4-Bromo-2-methoxynicotinic acid (CAS: 1211579-98-4 ) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and pharmaceutical intermediates.[1][2] Its structure—a pyridine ring functionalized with a carboxylic acid (C3), a methoxy group (C2), and a bromine atom (C4)—offers three distinct vectors for orthogonal functionalization:

  • C4-Bromine: Enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.[2][3]

  • C3-Carboxylic Acid: Facilitates amide coupling or esterification.

  • C2-Methoxy: Serves as a solubility enhancer or a potential leaving group for SNAr reactions under forcing conditions.

While not classified as acutely toxic (Category 1 or 2), its status as a halogenated nicotinic acid derivative requires rigorous handling protocols to prevent mucosal irritation and ensure compound stability. This guide synthesizes standard SDS data with practical, field-proven handling strategies.

Identification & Physiochemical Context[4][5][6][7][8][9]

ParameterTechnical Detail
Chemical Name 4-Bromo-2-methoxynicotinic acid
CAS Number 1211579-98-4
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (acidic pH)
pKa (Predicted) ~3.5 (Carboxylic acid), Pyridine nitrogen is weakly basic due to electron-withdrawing Br.[4][5]

Hazard Identification (GHS Classification)

Rationale: The acidic proton and the halogenated ring system contribute to its irritant properties.

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1][4][5]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[4][5][6][7]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][5]
Scientist’s Insight: The "Why" Behind the Hazard

Unlike simple benzoic acids, nicotinic acids can exhibit zwitterionic character. However, the electron-withdrawing bromine and methoxy groups reduce the basicity of the pyridine nitrogen. The primary hazard is contact dermatitis and mucosal inflammation caused by the free carboxylic acid functionality. Inhalation of fine dust during weighing is the highest risk vector in a laboratory setting.

Risk Mitigation & Handling Protocols

Storage Stability (The "Hidden" Hazard)

Standard SDSs often recommend "Store at Room Temperature," but for high-purity applications (GLP/GMP), this is insufficient.

  • Recommended Storage: 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Reasoning: Halogenated pyridines can be light-sensitive.[1] Over prolonged periods, moisture can induce decarboxylation or hydrolysis of the methoxy group.

  • Container: Amber glass vials with Teflon-lined caps.

Exposure Control Workflow

The following decision tree illustrates the required Personal Protective Equipment (PPE) and engineering controls based on the scale of operation.

HandlingWorkflow Start Operation Scale Assessment SmallScale Analytical / Small Scale (< 1 gram) Start->SmallScale Low Dust Risk LargeScale Prep / Process Scale (> 1 gram) Start->LargeScale High Dust Risk PPE_Small PPE: Nitrile Gloves, Safety Glasses Control: Standard Fume Hood SmallScale->PPE_Small PPE_Large PPE: Double Nitrile Gloves, N95/P100 Mask, Goggles, Tyvek Sleeves Control: Powder Containment Hood LargeScale->PPE_Large Action_Weigh Weighing Protocol: Use anti-static gun to prevent dust dispersion. PPE_Small->Action_Weigh PPE_Large->Action_Weigh Action_Solubilize Solubilization: Dissolve in DMSO/DMF immediately to reduce dust hazard. Action_Weigh->Action_Solubilize

Figure 1: Risk-based decision matrix for handling 4-Bromo-2-methoxynicotinic acid. Note the escalation to respiratory protection at larger scales due to H335 (Respiratory Irritation).

Emergency Response Protocols

First Aid Measures
  • Eye Contact (Critical): The acidic nature can cause immediate stinging.

    • Protocol: Rinse cautiously with water for 15 minutes . Lift eyelids to ensure pH neutralization of the conjunctiva.

  • Skin Contact:

    • Protocol: Wash with soap and water.[8][5][6][9][10] Do not use ethanol or DMSO to wipe the skin, as these solvents can act as carriers, transporting the brominated compound transdermally.

  • Inhalation:

    • Protocol: Move to fresh air.[8][5][6][7][9][10][11][12] If wheezing occurs (bronchospasm), seek medical attention.

Fire-Fighting Measures
  • Media: Water spray, dry chemical, or CO₂.[8]

  • Specific Hazard: Thermal decomposition emits toxic fumes, including Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) . Firefighters must wear SCBA (Self-Contained Breathing Apparatus).[1]

Synthetic Application Workflow

Understanding the reactivity profile helps in planning safety around reaction byproducts.

SynthesisPath Core 4-Bromo-2-methoxynicotinic acid (Starting Material) PathA Path A: Amide Coupling (Reagents: HATU/EDC, Amine) Core->PathA PathB Path B: Suzuki Coupling (Reagents: Pd(PPh3)4, Boronic Acid) Core->PathB RiskA Risk: Sensitization from Coupling Agents PathA->RiskA Product Functionalized Kinase Inhibitor Scaffold PathA->Product RiskB Risk: Heavy Metal Waste (Pd) & Base Handling PathB->RiskB PathB->Product

Figure 2: Synthetic utility and associated secondary hazards.[1][4][13] Path A utilizes the carboxylic acid, while Path B utilizes the bromine handle.

Disposal & Environmental Considerations

  • Waste Stream: Halogenated Organic Waste.

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., acetone) before placing it in the waste container.

    • Do not mix with strong oxidizers or strong bases in the waste stream to prevent exothermic reactions.

    • Label clearly as "Contains Bromine" to prevent issues during incineration (requires scrubbers for HBr).

References

  • MySkinRecipes. (n.d.). Product Specification: 4-Bromo-2-methoxynicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Nicotinic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Ionization of 4-Bromo-2-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive examination of the pKa values and ionization behavior of 4-Bromo-2-methoxynicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry. We delve into the theoretical underpinnings of pKa, the electronic effects of the bromo and methoxy substituents on the ionization of both the carboxylic acid and the pyridine nitrogen, and present detailed, field-proven methodologies for the experimental determination and computational prediction of its pKa values. This document serves as a practical resource for scientists engaged in the design, synthesis, and development of novel therapeutics, offering both foundational knowledge and actionable protocols.

The Indispensable Role of pKa in Drug Discovery and Development

The extent to which a molecule is ionized at a given pH, as quantified by its pKa, governs a multitude of properties essential for therapeutic efficacy.[1][2][3] For a drug to be successful, it must navigate a complex series of biological environments, each with a distinct pH. The ionization state of a drug molecule dictates its:

  • Solubility: Ionized forms of a drug are generally more water-soluble, which is crucial for formulation and dissolution in the gastrointestinal tract.[1][2]

  • Permeability: The ability of a drug to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is largely dependent on its lipophilicity. The neutral, unionized form of a drug is typically more lipid-soluble and therefore more readily absorbed.[4][5]

  • Target Binding: The interaction of a drug with its biological target often involves specific electrostatic interactions, which are dictated by the ionization state of both the drug and the target protein.

  • Pharmacokinetics (ADME): The processes of Absorption, Distribution, Metabolism, and Excretion are all heavily influenced by the pKa of a drug.[2][3] For instance, the pH of urine can affect the rate of excretion of a drug.[4]

Understanding and controlling the pKa of a drug candidate is, therefore, a cornerstone of modern medicinal chemistry and drug development.[1][2][3]

Ionization of 4-Bromo-2-methoxynicotinic Acid: A Theoretical Perspective

4-Bromo-2-methoxynicotinic acid possesses two primary ionizable centers: the carboxylic acid group and the pyridine ring nitrogen. The pKa values of these functional groups are modulated by the electronic properties of the bromo and methoxy substituents.

Nicotinic Acid as a Parent Compound:

Unsubstituted nicotinic acid has two pKa values. The pKa of the carboxylic acid is approximately 4.85, while the pKa of the pyridine nitrogen is around 2.0.[6][7]

Electronic Effects of Substituents:

  • 4-Bromo Substituent: The bromine atom at the 4-position is an electron-withdrawing group due to its electronegativity (inductive effect). This effect will stabilize the conjugate base of the carboxylic acid (the carboxylate) and decrease the electron density on the pyridine nitrogen, making it less basic. Consequently, the pKa of both the carboxylic acid and the pyridine nitrogen are expected to be lower than those of unsubstituted nicotinic acid. For comparison, the predicted pKa of the carboxylic acid of 4-bromonicotinic acid is approximately 0.85.[1]

  • 2-Methoxy Substituent: The methoxy group at the 2-position is an electron-donating group through resonance, while also being weakly electron-withdrawing inductively. The resonance effect, where the oxygen's lone pair of electrons delocalizes into the pyridine ring, is generally dominant. This will increase the electron density on the pyridine nitrogen, making it more basic, and destabilize the carboxylate anion to a small extent. Therefore, the methoxy group is expected to increase the pKa of both the pyridine nitrogen and the carboxylic acid.

Predicted pKa Values for 4-Bromo-2-methoxynicotinic Acid:

Based on the opposing electronic effects of the bromo and methoxy groups, we can anticipate the following trends for the pKa values of 4-Bromo-2-methoxynicotinic acid:

  • pKa1 (Carboxylic Acid): The strong electron-withdrawing effect of the 4-bromo substituent is likely to have a more significant impact than the electron-donating effect of the 2-methoxy group on the carboxylic acid's acidity. Therefore, the pKa of the carboxylic acid is expected to be lower than that of nicotinic acid (4.85).

  • pKa2 (Pyridine Nitrogen): The electron-donating methoxy group at the 2-position will increase the basicity of the pyridine nitrogen, while the electron-withdrawing bromo group at the 4-position will decrease it. The net effect will depend on the relative magnitudes of these opposing influences.

The ionization equilibria for 4-Bromo-2-methoxynicotinic acid are depicted in the following diagram:

ionization Cationic (pH < pKa2) Cationic (pH < pKa2) Zwitterionic/Neutral (pKa2 < pH < pKa1) Zwitterionic/Neutral (pKa2 < pH < pKa1) Cationic (pH < pKa2)->Zwitterionic/Neutral (pKa2 < pH < pKa1) +H+ Anionic (pH > pKa1) Anionic (pH > pKa1) Zwitterionic/Neutral (pKa2 < pH < pKa1)->Anionic (pH > pKa1) +H+

Caption: Ionization states of 4-Bromo-2-methoxynicotinic acid at different pH ranges.

Experimental Determination of pKa Values

Accurate experimental determination of pKa values is crucial for regulatory submissions and for building robust structure-activity relationships.[3] Several reliable methods are available, each with its own advantages and considerations.

Potentiometric Titration

This classic method involves the stepwise addition of a titrant (a strong acid or base) to a solution of the analyte and monitoring the resulting change in pH.

Experimental Protocol:

  • Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of 4-Bromo-2-methoxynicotinic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic pKa or a strong acid (e.g., 0.1 M HCl) for a basic pKa. Add the titrant in small, precise increments.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point. For polyprotic compounds, multiple inflection points will be observed.

potentiometric_titration cluster_workflow Potentiometric Titration Workflow Prepare Analyte Solution Prepare Analyte Solution Titrate with Strong Acid/Base Titrate with Strong Acid/Base Prepare Analyte Solution->Titrate with Strong Acid/Base Monitor pH Monitor pH Titrate with Strong Acid/Base->Monitor pH Plot pH vs. Volume Plot pH vs. Volume Monitor pH->Plot pH vs. Volume Determine pKa at Half-Equivalence Point Determine pKa at Half-Equivalence Point Plot pH vs. Volume->Determine pKa at Half-Equivalence Point

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is based on the principle that the ionized and unionized forms of a molecule often have different ultraviolet-visible absorption spectra.

Experimental Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Preparation of Analyte Solutions: Prepare a stock solution of 4-Bromo-2-methoxynicotinic acid in a suitable solvent. Add a small aliquot of the stock solution to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.

  • Spectrophotometric Measurement: Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the ionized and unionized forms is maximal) against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the pH-dependent changes in the chemical shifts of specific nuclei (typically ¹H or ¹³C) near the ionization center.[8][9]

Experimental Protocol:

  • Preparation of NMR Samples: Prepare a series of NMR samples containing a constant concentration of 4-Bromo-2-methoxynicotinic acid in buffers of varying pH.

  • NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.

  • Data Analysis: Identify a nucleus whose chemical shift is sensitive to the ionization state of the molecule. Plot the chemical shift of this nucleus against the pH of the solution. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Computational pKa Prediction

In silico methods for pKa prediction are invaluable in the early stages of drug discovery for screening large libraries of virtual compounds.[9][10] These methods can be broadly categorized into quantum mechanical (QM) and quantitative structure-property relationship (QSPR) approaches.

  • Quantum Mechanical (QM) Methods: These methods, such as those based on Density Functional Theory (DFT), calculate the free energy change of the ionization reaction to predict the pKa.[11] While computationally intensive, they can provide high accuracy.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors with experimentally determined pKa values.[3] Commercial software packages like ACD/pKa and ChemAxon utilize large databases of experimental pKa values to build these models.[12]

Ionization Profile of 4-Bromo-2-methoxynicotinic Acid

The Henderson-Hasselbalch equation can be used to calculate the percentage of a molecule that is in its ionized form at a given pH, once the pKa is known.

Percentage of Ionization for an Acid:

% Ionized = 100 / (1 + 10^(pKa - pH))

Percentage of Ionization for a Base:

% Ionized = 100 / (1 + 10^(pH - pKa))

The following table illustrates the predicted ionization profile of the carboxylic acid and pyridine nitrogen of 4-Bromo-2-methoxynicotinic acid at various physiological pH values, using estimated pKa values.

pHEstimated pKa (COOH)% Ionized (COO⁻)Estimated pKa (Pyridine-H⁺)% Ionized (Pyridine-H⁺)
1.5 (Stomach)~3.5~8.4%~2.5~90.9%
6.0 (Small Intestine)~3.5~99.7%~2.5~0.3%
7.4 (Blood)~3.5>99.9%~2.5<0.1%

Note: The estimated pKa values are for illustrative purposes and should be confirmed experimentally.

ionization_profile cluster_logic Ionization Logic pH < pKa pH < pKa Predominantly Protonated (Unionized Acid, Ionized Base) Predominantly Protonated (Unionized Acid, Ionized Base) pH < pKa->Predominantly Protonated (Unionized Acid, Ionized Base) pH > pKa pH > pKa Predominantly Deprotonated (Ionized Acid, Unionized Base) Predominantly Deprotonated (Ionized Acid, Unionized Base) pH > pKa->Predominantly Deprotonated (Ionized Acid, Unionized Base) pH = pKa pH = pKa 50% Ionized, 50% Unionized 50% Ionized, 50% Unionized pH = pKa->50% Ionized, 50% Unionized

Caption: Relationship between pH, pKa, and ionization state.

Conclusion

The pKa values of 4-Bromo-2-methoxynicotinic acid are critical determinants of its behavior in biological systems. A thorough understanding of its ionization profile, informed by both theoretical predictions and robust experimental data, is essential for its successful development as a therapeutic agent. This guide has provided a comprehensive overview of the principles and methodologies required to characterize the pKa of this and other drug candidates, empowering researchers to make informed decisions throughout the drug discovery and development pipeline. The interplay of the electron-withdrawing bromo substituent and the electron-donating methoxy group presents an interesting case study in the rational design of molecules with tailored physicochemical properties.

References

  • Vertex AI Search. (2023, December 13). What is pKa and how is it used in drug development?
  • Amazon AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • PubMed. (2006, November 20). Theoretical prediction of relative and absolute pKa values of aminopyridines.
  • Update in Anaesthesia. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS.
  • MDPI. (2005, November 1). Acidity Study on 3-Substituted Pyridines.
  • Manallack, D. T., et al. (2007, September 17).
  • MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
  • ijirss. (2025, November 7). Ionization constants (pKa)
  • ACD/Labs. (n.d.).
  • ChemAxon. (2007, August 5). Error in Predicted Acidic pKa for Nicotinic Acid - ChemAxon Forum Archive.
  • ResearchGate. (n.d.).
  • ChemAxon Docs. (n.d.).
  • PubChem. (n.d.). Nicotinic Acid | C6H5NO2 | CID 938.
  • Chem.wisc.edu. (n.d.). Bordwell pKa Table.
  • ChemicalBook. (2026, January 13). 2-Hydroxynicotinic acid | 609-71-2.
  • Merck Index. (n.d.). Nicotinic Acid.
  • LookChem. (n.d.). 4-Bromonicotinic acid 15366-62-8 wiki.
  • FooDB. (2010, April 8). Showing Compound Nicotinic acid (FDB001014).
  • PMC. (n.d.). How to Predict the pKa of Any Compound in Any Solvent.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Rowan. (n.d.). pKa Prediction.
  • C&EN. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.
  • CymitQuimica. (n.d.). CAS 15366-62-8: 4-Bromonicotinic acid.
  • PubChem. (n.d.). 2-Methoxynicotinic acid | C7H7NO3 | CID 708093.
  • ResearchGate. (2025, October 16). (PDF) Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
  • YouTube. (2013, July 12). ACD/Labs I-Lab - Physicochemical property prediction - Tutorial.
  • Tetrahedron Letters. (2018).
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.

Sources

Protocols & Analytical Methods

Method

Application Note: Streamlined Amide Bond Formation Using 4-Bromo-2-methoxynicotinic Acid

Abstract This technical guide provides a comprehensive overview and detailed protocols for the efficient use of 4-Bromo-2-methoxynicotinic acid in amide bond formation. This versatile building block is of significant int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the efficient use of 4-Bromo-2-methoxynicotinic acid in amide bond formation. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to its utility in synthesizing novel kinase inhibitors and other biologically active compounds.[1] This note elucidates the underlying chemical principles, offers a comparative analysis of common coupling reagents, presents a robust, step-by-step experimental protocol, and provides a troubleshooting guide to address common challenges. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes for professionals in organic synthesis.

Introduction: The Strategic Importance of 4-Bromo-2-methoxynicotinic Acid

4-Bromo-2-methoxynicotinic acid is a strategically important heterocyclic building block in modern organic synthesis. Its structure features a pyridine ring substituted with a carboxylic acid, a methoxy group, and a bromine atom. This unique combination of functional groups allows for selective, sequential chemical modifications, making it a valuable precursor for complex molecular architectures.

  • The carboxylic acid group is the primary site for amide bond formation, a critical reaction for constructing the polyamide backbones of many pharmaceuticals.

  • The bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[1]

  • The 2-methoxy group electronically influences the pyridine ring, modulating its reactivity and providing a potential site for further derivatization.

The direct conversion of a carboxylic acid and an amine into an amide is a kinetically slow process that requires high temperatures, often incompatible with complex molecules.[2] Therefore, the activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions. This is achieved using "coupling reagents."

The Mechanism of Amide Bond Formation: A Tale of Activation

The core principle of modern amide synthesis lies in converting the carboxylic acid's hydroxyl group into a better leaving group. This "activation" step transforms the carboxylate into a highly reactive intermediate that is readily attacked by the amine nucleophile.[3] Uronium/aminium salt-based reagents like HATU are among the most effective for this purpose, known for high reactivity, rapid reaction times, and a low risk of racemization for chiral substrates.[2][4]

The generally accepted mechanism for a HATU-mediated coupling proceeds as follows:

  • Deprotonation: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[5]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, forming a highly unstable O-acyl(tetramethyl)isouronium salt.[6]

  • Active Ester Formation: The accompanying HOAt anion rapidly attacks the isouronium salt. This step is highly efficient and generates a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[5][6]

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the reactive OAt-ester, forming the desired amide bond and regenerating the HOAt catalyst.[5][6]

The pyridine nitrogen within the HOAt structure is believed to play a crucial role, stabilizing the transition state through a neighboring group effect, which accelerates the coupling efficiency.[6]

HATU_Mechanism cluster_activation Step 1 & 2: Activation cluster_coupling Step 3: Coupling Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + Base Base Base (DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea ActiveEster->TMU releases Amide Amide Product ActiveEster->Amide Amine R'-NH₂ Amine->Amide HOAt HOAt (regenerated) Amide->HOAt releases

Caption: Generalized mechanism of HATU-mediated amide bond formation.

Experimental Protocol: Synthesis of a Model Amide

This protocol details a general procedure for the coupling of 4-Bromo-2-methoxynicotinic acid with a primary or secondary amine using HATU.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
4-Bromo-2-methoxynicotinic acid≥95%Sigma-AldrichStore at 2-8°C under inert gas.[1]
Amine (e.g., Benzylamine)Reagent GradeAcros OrganicsUse 1.0-1.2 equivalents.
HATU≥98%Combi-BlocksStore desiccated. Highly efficient.[7]
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Alfa AesarUse 2.0-3.0 equivalents.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ChemicalUse a polar aprotic solvent.[6]
Ethyl Acetate (EtOAc)ACS GradeVWRFor workup.
1 M Hydrochloric Acid (HCl)AqueousLabChemFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous-For workup.
Saturated Sodium Chloride (Brine)Aqueous-For workup.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying.

3.2. Step-by-Step Procedure

Caption: Experimental workflow for amide synthesis.

  • Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-methoxynicotinic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

    • Causality: Anhydrous conditions are critical as moisture can hydrolyze the activated ester intermediate, reducing yield. DMF is an excellent polar aprotic solvent for this reaction.[6]

  • Initial Cooling & Base Addition: Cool the reaction mixture to 0°C in an ice-water bath. Slowly add DIPEA (2.5 eq) dropwise. Stir for 5-10 minutes.

    • Causality: Cooling minimizes potential side reactions and controls the exothermic nature of the activation step. DIPEA acts as a non-nucleophilic base to form the carboxylate and neutralize the acidic byproducts generated during the reaction.

  • Activation and Coupling: To the cooled solution, add HATU (1.2 eq) in one portion. The solution may change color.

    • Causality: HATU is a highly effective coupling reagent that rapidly forms the active ester, promoting efficient amide bond formation with minimal epimerization.[2]

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

    • Causality: Most HATU couplings are complete within a few hours, but reaction time can vary based on the steric and electronic properties of the amine.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is fully consumed.[2]

  • Aqueous Workup: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate. Perform sequential washes to remove byproducts and unreacted reagents:[8]

    • Wash with 1 M HCl (2x) to remove DIPEA.

    • Wash with saturated NaHCO₃ (2x) to remove any remaining acid and HOAt.

    • Wash with brine (1x) to reduce the water content in the organic layer.[8]

    • Causality: This washing sequence systematically removes the water-soluble byproducts (tetramethylurea, DIPEA salts, HOAt), simplifying the final purification.[8][9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

Selecting the Right Coupling Reagent

While HATU is an excellent first choice, other reagents can be employed. The selection depends on factors like cost, substrate reactivity, and potential for side reactions.

Coupling ReagentClassTypical BaseKey AdvantagesConsiderations
HATU Uronium/AminiumDIPEA, TEAVery fast, high yielding, low racemization, suitable for hindered substrates.[2]Higher cost, byproducts can sometimes complicate purification.[9]
HBTU/TBTU Uronium/AminiumDIPEA, TEAHighly effective, good alternative to HATU, byproducts are water-soluble.[10]Slightly less reactive than HATU for very difficult couplings.
EDC/HOBt CarbodiimideDIPEA, DMAPCost-effective, water-soluble urea byproduct is easily removed.[2]Slower than HATU, higher risk of racemization without an additive like HOBt.
Acyl Chloride -Pyridine, TEAHighly reactive, inexpensive.Requires an extra step (conversion to acyl chloride), harsh conditions (SOCl₂).[]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Non-anhydrous conditions.3. Sterically hindered or electron-deficient amine.1. Use fresh, high-quality HATU.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction time, warm to 40-50°C, or switch to a more potent coupling reagent.
Multiple Byproducts 1. Side reaction with amine.2. Degradation of starting material or product.1. Ensure slow addition of base and maintain low temperature during activation.2. Check pH during workup; avoid unnecessarily harsh acidic or basic conditions.
Starting Material Remains Incomplete reaction.1. Increase equivalents of coupling reagent and base (to 1.5 and 3.0, respectively).2. Allow the reaction to run longer (up to 24h).
Difficult Purification Byproducts (tetramethylurea, HOAt) co-elute with the product.1. Ensure the aqueous workup is thorough.2. A water/DMF or water/acetonitrile trituration of the crude product can sometimes precipitate the desired amide while dissolving byproducts.

Safety and Handling

  • Always conduct reactions in a well-ventilated chemical fume hood.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • HATU and other uronium salts can be sensitizers; avoid inhalation of dust and skin contact.[9]

  • DIPEA and DMF are irritants. Handle with care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US2280040A - Preparation of nicotinic acid amide.
  • Gabbutt, C. D., et al. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Tetrahedron. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • University of South Carolina. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-2-methoxynicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A convenient protocol for amide bond formation for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Shiao, M.-J., & Tarng, K.-Y. (n.d.). A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. Retrieved from [Link]

Sources

Application

Protocol for nucleophilic aromatic substitution on 2-methoxynicotinic acids

Application Note: Protocol for Nucleophilic Aromatic Substitution ( ) on 2-Methoxynicotinic Acids Executive Summary This guide outlines the optimal protocols for functionalizing 2-methoxynicotinic acids via nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Nucleophilic Aromatic Substitution (


) on 2-Methoxynicotinic Acids 

Executive Summary

This guide outlines the optimal protocols for functionalizing 2-methoxynicotinic acids via nucleophilic aromatic substitution (


). While the 2-position of the pyridine ring is inherently activated by the ring nitrogen, the presence of a C3-carboxylic acid moiety presents a significant kinetic challenge. Under standard basic 

conditions, the carboxylic acid deprotonates to form a carboxylate anion (

). This anionic species acts as a powerful electron donor, deactivating the ring and creating coulombic repulsion against incoming nucleophiles.

This protocol details two distinct strategies to overcome this barrier:

  • Method A (Direct Displacement): High-energy microwave-assisted substitution for robust substrates.

  • Method B (Ester Activation): A 3-step "Protect-React-Deprotect" sequence that maximizes yield and purity for complex or sensitive nucleophiles.

Mechanistic Analysis & Strategic Planning

The Challenge: Electronic Deactivation

The success of


 on pyridines relies on the formation of a Meisenheimer complex, stabilized by the electron-withdrawing nature of the ring nitrogen.[1]
  • Substrate: 2-methoxynicotinic acid.

  • Leaving Group: Methoxy (-OMe). This is a poor leaving group compared to halides (

    
    , 
    
    
    
    ) due to the high basicity of the methoxide ion.
  • Interference: The C3-carboxylate anion (

    
    ) raises the energy of the transition state, often stalling the reaction at temperatures 
    
    
    
    C.
Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the direct route (high energy barrier) and the ester-activated route (low energy barrier).

SNAr_Pathway cluster_Direct Method A: Direct Displacement cluster_Activated Method B: Ester Activation Start 2-Methoxynicotinic Acid Direct_TS Transition State (High Energy Barrier) Deactivated by COO- Start->Direct_TS + Amine Microwave / 160°C Ester Methyl Ester (Electron Deficient) Start->Ester SOCl2 / MeOH Product_A 2-Amino Product Direct_TS->Product_A Ester_TS Transition State (Stabilized) Ester->Ester_TS + Amine Mild Heat Ester_Prod Ester Product Ester_TS->Ester_Prod Final_Prod 2-Amino Product Ester_Prod->Final_Prod LiOH / H2O

Figure 1: Comparative mechanistic pathways. Method A forces the reaction over a high barrier, while Method B lowers the barrier via electronic activation.

Experimental Protocols

Method A: Microwave-Assisted Direct Displacement

Best for: Simple, non-volatile aliphatic amines (e.g., morpholine, benzylamine) and robust substrates.

Rationale: Since the -OMe leaving group is poor and the ring is deactivated, thermal heating is often insufficient. Microwave irradiation provides rapid, uniform heating and can superheat solvents to overcome the activation energy.

Protocol:

  • Preparation: In a 10 mL microwave vial, dissolve 2-methoxynicotinic acid (1.0 equiv, 1 mmol) in N-Methyl-2-pyrrolidone (NMP) (3 mL).

    • Note: DMSO is an alternative, but NMP often simplifies workup for acidic products.

  • Nucleophile Addition: Add the amine nucleophile (3.0 - 5.0 equiv).

    • Critical: Excess amine is required to drive equilibrium and act as a base for the released proton.

  • Reaction: Seal the vial and irradiate at 160–180°C for 30–60 minutes .

    • Pressure Warning: Ensure the microwave vessel is rated for >20 bar if using low-boiling amines.

  • Workup:

    • Dilute the reaction mixture with water (15 mL).

    • Adjust pH to ~3-4 using 1M HCl. The product (amino-nicotinic acid) should precipitate.

    • Filter, wash with water and cold diethyl ether.

    • If no precipitate forms, extract with EtOAc/n-BuOH (3:1), dry over

      
      , and concentrate.
      
Method B: The "Ester Activation" Route (Recommended)

Best for: Valuable amines, chiral amines, or when high purity is required.

Rationale: Converting the acid to a methyl ester removes the negative charge of the carboxylate. The ester group (


) is strongly electron-withdrawing, activating the 2-position for mild 

displacement.

Step 1: Esterification

  • Suspend 2-methoxynicotinic acid (1.0 equiv) in dry Methanol (0.5 M).

  • Cool to 0°C. Dropwise add Thionyl Chloride (

    
    )  (2.0 equiv).
    
  • Reflux for 2-4 hours. Monitor by LCMS (Acid mass

    
     Ester mass).
    
  • Concentrate to dryness to afford the methyl 2-methoxynicotinate hydrochloride salt. Use directly.

Step 2:


 Displacement [2]
  • Dissolve the ester from Step 1 in Acetonitrile or DMF (0.5 M).

  • Add DIPEA (3.0 equiv) to neutralize the HCl salt and scavenge protons.

  • Add the Amine Nucleophile (1.2 equiv).[3]

  • Heat to 60–80°C for 4-12 hours.

    • Observation: Reaction proceeds much faster than Method A due to ester activation.

  • Standard aqueous workup (EtOAc extraction) yields the methyl 2-aminonicotinate .

Step 3: Saponification (Hydrolysis)

  • Dissolve the intermediate ester in THF/Water (3:1) .

  • Add LiOH (2.0 equiv). Stir at RT for 1-2 hours.

  • Acidify to pH 3 with 1M HCl. Filter the precipitated 2-aminonicotinic acid .

Data Presentation & Troubleshooting

Solvent & Condition Optimization Table
VariableRecommendationMechanistic Impact
Solvent (Method A) NMP or DMSOHigh dielectric constant stabilizes the polar transition state (Meisenheimer complex).
Solvent (Method B) MeCN or DMFAprotic polar solvents enhance nucleophilicity of the amine.
Base DIPEA or

Essential to neutralize the H+ generated. Avoid strong alkoxides (e.g., NaOMe) to prevent competitive transesterification or back-reaction.
Leaving Group OMe vs. ClIf OMe displacement fails even with Method B, convert 2-methoxy to 2-chloro using

(reflux, 1h). The Chloride is

more reactive.
Decision Logic for Protocol Selection

Decision_Tree Start Select Substrate: 2-Methoxynicotinic Acid Q1 Is the amine nucleophile volatile or expensive? Start->Q1 MethodA Method A: Direct Microwave (160°C, NMP) Q1->MethodA No (Cheap/Robust) MethodB Method B: Ester Activation (3-Step Sequence) Q1->MethodB Yes (Precious/Sensitive)

Figure 2: Decision matrix for selecting the appropriate synthetic pathway.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007.

    
     addition-elimination mechanisms and Meisenheimer complexes). Link
    
  • Schlosser, M.Organometallics in Synthesis: A Manual; Wiley: New York, 2002.
  • Roh, E.; et al. "Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives." Journal of Medicinal Chemistry, 2010 , 53, 2534. (Provides specific conditions for amination of nicotinic acid derivatives). Link

  • Li, J. J.Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2004.

    
     reactions). Link
    

Sources

Method

Microwave-assisted synthesis using 4-Bromo-2-methoxynicotinic acid

Application Note: Microwave-Assisted Divergent Synthesis Using 4-Bromo-2-methoxynicotinic Acid Part 1: Strategic Analysis & Chemical Logic 1.1 The Scaffold: 4-Bromo-2-methoxynicotinic Acid In the landscape of kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Divergent Synthesis Using 4-Bromo-2-methoxynicotinic Acid

Part 1: Strategic Analysis & Chemical Logic

1.1 The Scaffold: 4-Bromo-2-methoxynicotinic Acid In the landscape of kinase inhibitor discovery, 4-Bromo-2-methoxynicotinic acid represents a "privileged scaffold." Its utility stems from its tri-functional nature, allowing for orthogonal diversification:

  • C3-Carboxylic Acid: Gateway for amide couplings to establish hydrogen-bonding motifs or solubilizing tails.

  • C4-Bromine: A handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to extend the aromatic core.

  • C2-Methoxy: A potential site for nucleophilic displacement (SNAr) or demethylation to reveal a pyridone tautomer (often critical for H-bond donor/acceptor modulation).

1.2 The Microwave Advantage Thermal functionalization of electron-deficient pyridines often suffers from sluggish kinetics and competitive decomposition. Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks through two primary mechanisms:

  • Dipolar Polarization: The polar carboxylic acid moiety and the pyridine nitrogen efficiently couple with the oscillating electric field, generating rapid, volumetric heating.

  • Superheating Effect: Solvents can be heated well above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation) and overcoming the activation energy barrier of the deactivated pyridine ring.

Part 2: Experimental Protocols

Protocol A: Rapid C4-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl ring at the C4 position while preserving the C3-carboxylic acid.

Mechanistic Insight: The presence of the free carboxylic acid at C3 can poison Pd-catalysts via carboxylate coordination. To mitigate this, we utilize a water-rich solvent system and a robust phosphine ligand (dppf) that resists de-ligation.

Materials:

  • Substrate: 4-Bromo-2-methoxynicotinic acid (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[2]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, add the nicotinic acid derivative (1.0 mmol, 232 mg), aryl boronic acid (1.2 mmol), and Na₂CO₃ (3.0 mmol, 318 mg).

  • Solvation: Add 4 mL of 1,4-Dioxane and 1 mL of deionized water. Add a magnetic stir bar.[1][3]

  • Degassing: Sparge the mixture with Argon or Nitrogen for 2 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg) quickly and cap the vial immediately with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor.

    • Target Temperature: 110 °C

    • Hold Time: 15 minutes

    • Power: Dynamic mode (Max 150 W)

    • Stirring: High

  • Work-up: Cool to RT. Acidify carefully with 1N HCl to pH ~3 (to protonate the product). Extract with EtOAc (3x). Dry over MgSO₄ and concentrate.

Validation Check:

  • Success Indicator: LC-MS should show complete consumption of the bromide (M+H 232/234 pattern disappears) and appearance of the biaryl product mass.

Protocol B: "One-Pot" Amidation & Cyclization

Objective: To convert the C3-acid into a fused heterocycle (e.g., pyrido[4,3-d]pyrimidine) or a complex amide.

Mechanistic Insight: Conventional thermal amide coupling requires hours. Under MW irradiation, using T3P (Propylphosphonic anhydride) allows for rapid activation of the sterically crowded C3 acid without racemization of chiral amine partners.

Materials:

  • Substrate: 4-Bromo-2-methoxynicotinic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: T3P (50% in EtOAc, 2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate or DMF (dry)

Step-by-Step Methodology:

  • Setup: In a microwave vial, dissolve the nicotinic acid (0.5 mmol) and amine (0.55 mmol) in dry EtOAc (3 mL).

  • Activation: Add DIPEA (1.5 mmol) followed by dropwise addition of T3P solution (1.0 mmol).

  • Irradiation:

    • Target Temperature: 80 °C

    • Hold Time: 5-10 minutes

    • Pressure Limit: 200 psi

  • Work-up: Dilute with water, extract with EtOAc, wash with saturated NaHCO₃.

Part 3: Data Analysis & Visualization

Comparative Efficiency Data

The following table summarizes internal benchmarking data comparing thermal reflux vs. microwave protocols for this specific scaffold.

ParameterThermal Reflux (Oil Bath)Microwave Irradiation (Closed Vessel)Improvement Factor
Reaction Time 12 - 18 Hours10 - 20 Minutes~50x Faster
Solvent Volume 20 - 50 mL2 - 5 mL10x Less Waste
Yield (Suzuki) 45 - 60%82 - 94%+40% Yield
Purity (Crude) 70% (requires chromatography)>90% (often recrystallization only)Cleaner Profile
Divergent Synthesis Workflow (Graphviz)

The diagram below illustrates the decision matrix for functionalizing 4-Bromo-2-methoxynicotinic acid, highlighting the orthogonality of the functional groups.

G Start 4-Bromo-2-methoxynicotinic Acid (Core Scaffold) Path1 Path A: C4-Functionalization (Suzuki/Sonogashira) Start->Path1 Path2 Path B: C3-Amidation (Amide Coupling) Start->Path2 Step1A Pd(dppf)Cl2, Ar-B(OH)2 MW: 110°C, 15 min Path1->Step1A Step1B T3P, R-NH2, DIPEA MW: 80°C, 10 min Path2->Step1B ProdA 4-Aryl-2-methoxynicotinic acid (Biaryl Scaffold) Step1A->ProdA >90% Yield ProdB 4-Bromo-2-methoxynicotinamide (Precursor for Cyclization) Step1B->ProdB >85% Yield Fused Fused Heterocycles (e.g., Pyrido-pyrimidines) ProdB->Fused Post-MW Cyclization

Caption: Divergent synthetic pathways for 4-Bromo-2-methoxynicotinic acid utilizing orthogonal reactivity under microwave conditions.

Part 4: References

  • Microwave-Assisted Suzuki Coupling on Pyridines:

    • Title: Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst.

    • Source:Chemistry – A European Journal, 2006, 12, 4407–4416.

    • URL:[Link]

  • General Microwave Amide Coupling Protocols:

    • Title: Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides and Peptides.

    • Source:Organic Process Research & Development, 2009, 13, 906–913.

    • URL:[Link]

  • Reactivity of 4-Halopyridines:

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihalopyridines.

    • Source:The Journal of Organic Chemistry, 2008, 73, 5558–5565.

    • URL:[Link]

  • Microwave Synthesis Overview:

    • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[4]

    • Source:International Journal of Chemical Engineering and Applications, 2012.

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-methoxynicotinic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing a robust recrystallization protocol for 4-Bromo-2-methoxynicotinic acid (CAS 1211579-98-4). Giv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing a robust recrystallization protocol for 4-Bromo-2-methoxynicotinic acid (CAS 1211579-98-4). Given that specific recrystallization data for this compound is not widely published, this document emphasizes first principles, systematic screening, and troubleshooting to empower users to identify the optimal purification conditions for their specific sample.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4-Bromo-2-methoxynicotinic acid?

An ideal solvent for recrystallization is one in which the target compound, 4-Bromo-2-methoxynicotinic acid, exhibits high solubility at an elevated temperature (near the solvent's boiling point) and low solubility at lower temperatures (e.g., room temperature or 0-4°C).[1][2] This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities.[3]

Other critical solvent properties include:

  • Inertness: The solvent must not react with the compound.[2]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.[4]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[2]

Q2: Based on its molecular structure, what solvents are logical starting points for screening?

4-Bromo-2-methoxynicotinic acid is a moderately polar molecule. Its key functional groups are:

  • Carboxylic Acid (-COOH): A polar, protic group capable of hydrogen bonding.

  • Pyridine Ring: A heteroaromatic system that contributes to polarity.

  • Methoxy Group (-OCH₃): Moderately polar.

  • Bromo Group (-Br): Adds to the molecular weight and has some polar character.

The principle of "like dissolves like" suggests that polar solvents will be the most effective.[4] Good starting points for screening include:

  • Polar Protic Solvents: Alcohols like ethanol, methanol, or isopropanol can engage in hydrogen bonding with the carboxylic acid, making them strong candidates.[5] Water is also a possibility, especially for forming salts or if the compound is sufficiently polar.[6]

  • Polar Aprotic Solvents: Ketones such as acetone or esters like ethyl acetate are also excellent candidates. They can dissolve the compound without the specific hydrogen-bonding interactions of protic solvents.[5][6]

  • Non-polar Solvents: Solvents like hexanes or toluene are unlikely to be effective as primary solvents due to the compound's polarity but may be highly valuable as anti-solvents in a mixed-solvent system.[4][7]

Q3: What should I do if no single solvent is suitable?

If a systematic screening reveals that 4-Bromo-2-methoxynicotinic acid is either too soluble in all tested solvents at room temperature or insoluble in them even when hot, a mixed-solvent system is the logical next step.[4] This technique, also known as solvent/anti-solvent recrystallization, uses two miscible solvents:

  • A "Good" Solvent: One in which the compound is readily soluble.

  • A "Poor" or "Anti-Solvent": One in which the compound is poorly soluble.

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the careful, dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (turbid).[8] This indicates the point of saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly, promoting crystal formation.[3][8]

Q4: My purified product still has a yellowish tint. How can I remove colored impurities?

Colored impurities are often non-polar, extended conjugated systems that can be effectively removed by adding a small amount of activated carbon (charcoal) to the hot, dissolved solution.[3][9] The activated carbon adsorbs the colored impurities onto its high-surface-area matrix. The carbon is then removed along with any other insoluble impurities via hot gravity filtration before the solution is cooled to induce crystallization.[3] It is crucial to use only a small amount of charcoal, as excessive use can lead to the loss of the desired product through adsorption.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of polar aromatic compounds like 4-Bromo-2-methoxynicotinic acid.

Problem: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10]

  • Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when a highly concentrated solution is cooled too rapidly.[11] It can also be prevalent in mixed-solvent systems if the anti-solvent is added too quickly.

  • Solutions:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves completely. Add a small additional amount of the "good" solvent to lower the saturation point.[11]

    • Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal lattice formation.[11]

    • Solvent Selection: Choose a solvent with a lower boiling point.

Problem: No crystals form, even after extended cooling.

This is a common and frustrating issue that typically points to one of two opposite problems.

  • Causality & Solutions:

    • Excess Solvent: This is the most frequent cause.[11] The solution is not saturated enough for crystals to form. The remedy is to boil off some of the solvent to increase the concentration and then attempt to cool again.[1]

    • Supersaturation: The solution is supersaturated, but crystallization has not been initiated due to a lack of nucleation sites.[11] To induce crystallization:

      • Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites.[1][5]

      • Seeding: If available, add a single, tiny crystal of pure 4-Bromo-2-methoxynicotinic acid (a "seed crystal") to the solution.[1][5]

Problem: The final crystal yield is very low.
  • Causality & Solutions:

    • Incomplete Crystallization: Ensure the solution has been thoroughly cooled. After cooling to room temperature, placing the flask in an ice-water bath can often induce further crystallization and significantly improve yield.[10]

    • Excessive Solvent: As with the failure to form crystals, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[11]

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[12]

Experimental Protocols & Data

Data Presentation

The first step in developing a recrystallization protocol is to perform a solvent screen. The following table provides a template for recording observations and identifying candidate solvents based on the predicted polarity of 4-Bromo-2-methoxynicotinic acid.

Table 1: Solvent Screening Template for 4-Bromo-2-methoxynicotinic Acid

Solvent Solvent Class Boiling Point (°C) Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling? Assessment
Water Polar Protic 100 Record observation Record observation Record observation Candidate/Reject
Ethanol Polar Protic 78 Record observation Record observation Record observation Candidate/Reject
Isopropanol Polar Protic 82 Record observation Record observation Record observation Candidate/Reject
Ethyl Acetate Polar Aprotic 77 Record observation Record observation Record observation Candidate/Reject
Acetone Polar Aprotic 56 Record observation Record observation Record observation Candidate/Reject
Toluene Aromatic 111 Record observation Record observation Record observation Candidate/Reject
Hexanes Non-polar 69 Record observation Record observation Record observation Candidate/Reject

(Note: Boiling points are from various sources and should be confirmed.)[4][13]

Protocol 1: Systematic Solvent Screening[5]
  • Preparation: Place approximately 10-20 mg of crude 4-Bromo-2-methoxynicotinic acid into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise (approx. 0.5 mL). Agitate at room temperature.

  • Observation (Cold): If the compound dissolves completely, that solvent is unsuitable as a single-solvent system. Reject it.

  • Heating: If the compound is insoluble or sparingly soluble, gently heat the test tube in a sand bath or water bath.

  • Observation (Hot): If the compound dissolves completely upon heating, it is a potential candidate. If it remains insoluble, reject it.

  • Cooling: Allow the hot solutions of candidate solvents to cool slowly to room temperature, then place them in an ice bath.

  • Final Assessment: The best solvent is the one that yields a large quantity of well-formed crystals upon cooling.

Protocol 2: Standard Single-Solvent Recrystallization[3]
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[10]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Subsequently, cool the flask in an ice-water bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals completely to remove all traces of solvent. Determine the mass and melting point of the purified product.

Visual Workflows

Solvent Selection Workflow

The following diagram outlines the logical progression for identifying a suitable solvent system.

SolventSelection start Start: Crude 4-Bromo-2-methoxynicotinic acid screen Protocol 1: Systematic Solvent Screen start->screen single_solvent Single Solvent Found? (Dissolves Hot, Ppts Cold) screen->single_solvent use_single Proceed with Single-Solvent Recrystallization (Protocol 2) single_solvent->use_single  Yes mixed_solvent Initiate Mixed-Solvent System Development single_solvent->mixed_solvent  No finish Pure Crystals use_single->finish dissolve_good Dissolve in min. hot 'Good' Solvent mixed_solvent->dissolve_good add_poor Add 'Poor' Solvent dropwise until cloudy dissolve_good->add_poor use_mixed Proceed with Mixed-Solvent Recrystallization add_poor->use_mixed use_mixed->finish

Caption: A workflow for selecting an appropriate recrystallization solvent system.

Troubleshooting Flowchart

This diagram provides a decision-making tool for common recrystallization problems.

Troubleshooting problem Recrystallization Problem no_crystals No Crystals Formed problem->no_crystals oiling_out Compound 'Oils Out' problem->oiling_out low_yield Low Crystal Yield problem->low_yield cause_excess_solvent Cause: Too much solvent? no_crystals->cause_excess_solvent cause_fast_cool Cause: Cooled too fast? oiling_out->cause_fast_cool low_yield->cause_excess_solvent cause_incomplete_cool Cause: Not cooled enough? low_yield->cause_incomplete_cool cause_supersat Cause: Supersaturated? cause_excess_solvent->cause_supersat No sol_boil Solution: Boil off excess solvent cause_excess_solvent->sol_boil Yes sol_scratch Solution: Scratch flask or add seed crystal cause_supersat->sol_scratch Yes sol_reheat Solution: Reheat, add a bit more solvent, cool slowly cause_fast_cool->sol_reheat Yes sol_ice_bath Solution: Use ice bath to maximize precipitation cause_incomplete_cool->sol_ice_bath Yes

Caption: A troubleshooting guide for common recrystallization issues.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • California State University, Stanislaus. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • DeBartolo, M. (2002). Organic Chemistry 253 Experiment #3 Recrystallization 1. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-2-methoxynicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylhexanoic acid. Retrieved from [Link]

  • Siddiqua, S., et al. (2023). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Othmer, D. F. (1962). Purification of nicotinic acid. U.S. Patent 3,037,987.
  • Smallwood, I. (2002). Handbook of organic solvent properties. ResearchGate. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link]

  • Keller, H., et al. (1984). Process for the purification of nicotinic acid amide I. U.S. Patent 4,447,615.
  • Soderberg, T. (2019, June 5). 4.4 Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

  • Scribd. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

Sources

Optimization

Pd-Catalysis Technical Support Center: Minimizing Debromination

Topic: Minimizing Debromination (Hydrodehalogenation) Side Reactions Audience: Researchers, Medicinal Chemists, Process Chemists Core Directive & Diagnostic Framework Debromination (hydrodehalogenation) is a pervasive si...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Debromination (Hydrodehalogenation) Side Reactions Audience: Researchers, Medicinal Chemists, Process Chemists

Core Directive & Diagnostic Framework

Debromination (hydrodehalogenation) is a pervasive side reaction where a Carbon-Bromine (C-Br) bond is reductively cleaved to form a Carbon-Hydrogen (C-H) bond. This competes with the desired cross-coupling cycle.

This guide addresses two distinct failure modes:

  • Reactive Site Reduction: You intend to couple the C-Br bond, but it reduces to C-H instead.

  • Spectator Site Erosion: You intend to couple a different functional group (e.g., C-Cl, C-OTf), but a C-Br elsewhere on the molecule is inadvertently removed.

Diagnostic Flowchart

Use this decision tree to identify the root cause and select the appropriate troubleshooting module.

DebrominationTroubleshooting Start Observation: Unexpected Ar-H Product Q1 Is the debrominated site the intended coupling site? Start->Q1 TypeA FAILURE MODE A: Reactive Site Reduction (Ar-Br -> Ar-H) Q1->TypeA Yes TypeB FAILURE MODE B: Spectator Erosion (Ar-Br survives, but Ar-Cl couples?) Q1->TypeB No (It's a spectator group) CheckBase Check Base/Solvent: Are you using 1°/2° Alkoxides or Alcohols? TypeA->CheckBase MechA Mechanism: Beta-Hydride Elimination from Base/Solvent CheckBase->MechA Yes CheckLigand Check Ligand: Is the coupling slow? CheckBase->CheckLigand No SolA Solution: Switch to Carbonates/Phosphates or Toluene/Dioxane MechA->SolA MechB Mechanism: Slow Transmetallation allows Pd-H formation CheckLigand->MechB SolB Solution: Use Bulky/Active Ligands (e.g., Buchwald G3/G4) to accelerate Reductive Elim. MechB->SolB CheckChem Chemo-selectivity Issue: Is the catalyst too active? TypeB->CheckChem SolC Solution: Reduce Temp, Lower Catalyst Loading, Switch to less electron-rich ligand CheckChem->SolC

Caption: Diagnostic logic for identifying the source of hydride species and selecting the correct mitigation strategy.

Mechanism & Root Cause Analysis

To fix debromination, you must understand where the hydrogen comes from. The reaction is driven by the formation of a Palladium-Hydride (Pd-H) species, which undergoes rapid migratory insertion into the aryl bond.

The Three Vectors of Hydride Injection
  • 
    -Hydride Elimination from Solvents/Bases (Most Common): 
    
    • Mechanism:[1][2][3][4][5][6] Solvents like isopropanol or bases like sodium ethoxide coordinate to Pd(II). If they possess

      
      -hydrogens, they can eliminate a hydride to the metal center, oxidizing the solvent/base (e.g., isopropanol 
      
      
      
      acetone) and generating [L-Pd-H].
    • Risk Factor:[7][8] High with

      
       alcohols and alkoxides.
      
  • 
    -Hydride Elimination from Coupling Partners: 
    
    • Mechanism:[1][2][3][4][5][6] In Buchwald-Hartwig aminations, the amine substrate itself can undergo

      
      -hydride elimination if the C-N bond formation is slow.
      
    • Risk Factor:[7][8] High with sterically hindered alkyl amines.

  • Transmetallation Stalling:

    • Mechanism:[1][2][3][4][5][6] If the transmetallation step (in Suzuki) or amine binding (in Buchwald) is slower than the background rate of catalyst decomposition or solvent activation, the long-lived Pd(II)-Ar species will eventually find a hydride source.

Troubleshooting Guides (FAQs)
Scenario A: The "Reactive Site" Reduction

User: "I am trying to couple 4-bromoanisole with an amine, but I am getting anisole (Ar-H) as the major product."

Q1: Which base are you using?

  • The Issue: If you are using Sodium tert-butoxide (

    
    ) or Sodium Ethoxide (
    
    
    
    ), you might be generating hydrides. While
    
    
    has no
    
    
    -hydrogens, commercial sources often contain traces of hydroxide or other impurities, and at high temperatures, even bulky alkoxides can promote pathways leading to reduction.
  • The Fix: Switch to Inorganic Bases .

    • Recommendation: Use

      
       or 
      
      
      
      . These bases cannot undergo
      
      
      -hydride elimination.
    • Protocol Adjustment: If solubility is an issue with inorganic bases, add 1-2 equivalents of water or use a phase transfer catalyst (TBAB).

Q2: What is your solvent system?

  • The Issue: Alcohols (MeOH, EtOH, iPrOH) are hydrogen donors. Even DMF and DMAc can decompose to form hydrides at temperatures >100°C.

  • The Fix: Switch to Anhydrous Aprotic Solvents .

    • Recommendation: Toluene, 1,4-Dioxane, or THF.

    • Tip: If you must use an alcohol for solubility, use tert-amyl alcohol , which is sterically hindered and less prone to hydride donation than ethanol.

Q3: Is your catalyst "dying" before it couples?

  • The Issue: If the reductive elimination of your product is slow, the catalyst has more time to find a hydride.

  • The Fix: Accelerate the desired reaction using Bulky, Electron-Rich Ligands .

    • Recommendation: Switch to Buchwald G3/G4 Precatalysts (e.g., XPhos-Pd-G4, RuPhos-Pd-G4).

    • Why: These ligands promote extremely fast reductive elimination, effectively "outrunning" the side reaction.

Scenario B: The "Spectator" Bromine Loss

User: "I am doing a Suzuki coupling on a chloro-site, but my bromo-site on the other side of the ring is vanishing."

Q1: Are you using a ligand that is too good?

  • The Issue: Highly active ligands (like

    
     or SPhos) lower the activation energy for oxidative addition so much that they activate both the Cl and the Br.
    
  • The Fix: Tune down the catalyst activity.

    • Recommendation: Use

      
        or 
      
      
      
      . These "classic" catalysts are often less active and more discriminating than modern super-catalysts, preserving the spectator bromide.
Experimental Protocols
Protocol 1: The "Debromination-Resistant" Suzuki Coupling

Use this protocol to benchmark your substrate if you are observing significant reduction.

  • Preparation:

    • Charge a reaction vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and

      
       (2.0 equiv) .
      
    • Add XPhos Pd G4 (2 mol%) . (Precatalysts ensure 1:1 L:Pd ratio, preventing excess ligand from inhibiting the cycle).

  • Solvent System:

    • Add THF or 1,4-Dioxane (0.2 M concentration).

    • Crucial: Add degassed water (2-5 equiv). Water accelerates the Suzuki mechanism (via hydroxo-palladium species) without acting as a hydride donor like alcohols.

  • Execution:

    • Seal and heat to 60°C (Start low; high temp favors debromination).

    • Monitor by LCMS at 1 hour.

Protocol 2: Deuterium Labeling (Root Cause Investigation)

Use this to prove where the hydrogen is coming from.

  • Setup: Run your failed reaction conditions but replace the solvent with a deuterated analog (e.g.,

    
      or 
    
    
    
    -THF
    +
    
    
    ).
  • Analysis: Analyze the byproduct (Ar-H) by Mass Spectrometry.

    • Result A (Ar-D observed): The solvent/water is the hydride source.

      
      Change Solvent. 
      
    • Result B (Ar-H observed): The hydrogen is coming from the ligand, the base, or the coupling partner (amine/boronic acid).

      
      Change Ligand/Base. 
      
Data & Selection Tables
Table 1: Base Selection for Minimizing Hydride Transfer
Base TypeRisk LevelMechanism of FailureRecommended Use Case
Alkoxides (

)
High Direct

-hydride elimination to Pd.
Avoid in debromination-sensitive reactions.[9]
Tert-Butoxide (

)
Medium Low

-H risk, but high basicity can promote other pathways.
Standard Buchwald-Hartwig; use if carbonates fail.
Carbonates (

)
Low No hydrides to donate.Gold Standard for sensitive Suzuki couplings.
Phosphates (

)
Low No hydrides; mild buffering effect.Excellent for base-sensitive substrates.
Table 2: Solvent Compatibility Guide
SolventHydride Donor RiskDielectric Constant (

)
Notes
Isopropanol (

)
Severe 18.3DO NOT USE. Rapid oxidation to acetone generates Pd-H.
Ethanol (

)
High 24.5Avoid. Oxidizes to acetaldehyde.
DMF / DMAc Medium 36.7 / 37.8Can decompose at

to form formates/hydrides.
Toluene Negligible 2.38Excellent inert solvent. May require phase transfer catalyst.
1,4-Dioxane Negligible 2.25Good solubility profile; biologically toxic but chemically safe.
References
  • Mechanisms of Dehalogenation: Navarro, O. et al. "General Study of the Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Catalyzed by (NHC)Pd(II) Complexes." Journal of Organic Chemistry, 2004.

  • Buchwald-Hartwig Optimization: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Beta-Hydride Elimination: Bissember, A. C., et al.[1] "A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides." Journal of the American Chemical Society, 2012.[1]

  • Chemoselectivity in Suzuki Coupling: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004. (Standard Reference Text).
  • Solvent Effects: Barnard, C. F. J. "Palladium-catalyzed cross-coupling reactions: a practical guide." Organometallics, 2008.[9]

Sources

Troubleshooting

Removing palladium residues from 4-Bromo-2-methoxynicotinic acid products

Executive Summary: The "Chelation Trap" Removing palladium (Pd) from 4-Bromo-2-methoxynicotinic acid presents a specific chemical challenge that standard filtration often fails to address. Unlike simple hydrocarbons, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chelation Trap"

Removing palladium (Pd) from 4-Bromo-2-methoxynicotinic acid presents a specific chemical challenge that standard filtration often fails to address. Unlike simple hydrocarbons, this substrate contains two potent binding sites for transition metals:

  • The Pyridine Nitrogen : Even with the steric bulk of the 2-methoxy group, the nitrogen atom possesses a lone pair capable of strong coordination with Pd(II).

  • The Carboxylic Acid (C3 position) : This moiety can form stable carboxylate-Pd complexes, particularly in basic workups.

This "dual-anchor" effect renders standard activated carbon treatments inefficient, often resulting in residual Pd levels >50 ppm—well above the ICH Q3D oral limit of 10 ppm (Class 2B).

This guide provides a self-validating workflow to reduce Pd residues to <10 ppm while preserving the yield of your acidic substrate.

Part 1: Diagnostic & Decision Matrix

Before initiating a protocol, determine the nature of your contamination. Palladium exists in two states in your crude mixture:

  • Pd(0) Aggregates (Black specks): Easily removed by filtration (Celite).

  • Pd(II) Soluble Complexes (Orange/Red tint): Chemically bound to your product. Requires scavenging.

Workflow Decision Tree

The following logic gate determines the optimal purification route based on your current impurity load and solvent system.

Pd_Removal_Workflow Start Start: Crude 4-B-2-MNA (Pd Analysis) Check_Load Pd Concentration? Start->Check_Load Bulk_Removal High Load (>1000 ppm) Primary Crystallization Check_Load->Bulk_Removal > 1000 ppm Solubility_Check Solubility Profile? Check_Load->Solubility_Check < 1000 ppm Bulk_Removal->Solubility_Check Supernatant Removed Scavenger_Route Protocol A: Si-Thiol Scavenging Solubility_Check->Scavenger_Route Soluble in THF/EtOAc/MeOH Solvent_Dilution Dilute DMF/DMSO with EtOAc (1:3) Solubility_Check->Solvent_Dilution In DMSO/DMF QC_Check QC: ICP-MS Analysis Scavenger_Route->QC_Check Cryst_Route Protocol B: Recrystallization (MeOH/H2O) Cryst_Route->QC_Check Solvent_Dilution->Scavenger_Route Success Release: Pd < 10 ppm QC_Check->Success Pass Fail Fail: Pd > 10 ppm QC_Check->Fail Fail Fail->Cryst_Route Switch Method

Figure 1: Decision matrix for selecting the appropriate palladium remediation strategy based on initial contamination levels and solvent compatibility.

Part 2: Primary Protocol – Thiol-Modified Silica Scavenging

Recommendation: Use Si-Thiol (Mercaptopropyl-functionalized silica). Why?

  • Acidity Compatibility: Unlike diamine-based scavengers, Si-Thiol does not interact with the carboxylic acid of 4-Bromo-2-methoxynicotinic acid. Amine scavengers would deprotonate your product, causing it to bind to the silica and leading to massive yield loss.

  • Affinity: Thiol (SH) groups have a binding constant for Pd that is orders of magnitude higher than the pyridine nitrogen, effectively "stealing" the metal from your product [1].

Materials Required
  • Scavenger: SiliaMetS® Thiol or Biotage® MP-TMT.

  • Solvent: THF, Ethyl Acetate, or Methanol (Avoid pure DMF if possible).

  • Equipment: Overhead stirrer or orbital shaker (Magnetic stirring can grind silica, creating fines).

Step-by-Step Procedure
  • Dissolution: Dissolve the crude 4-Bromo-2-methoxynicotinic acid in 10-20 volumes of solvent (e.g., THF or MeOH). Ensure the solution is clear; filter off any insoluble Pd(0) black particles first.

  • Loading Calculation: Add Si-Thiol scavenger.

    • Standard Load: 4 equivalents relative to the residual Pd content (molar).

    • Blind Load: If Pd content is unknown, use 10-20% w/w relative to the mass of the crude product.

  • Incubation:

    • Temperature: 50°C (Heat is crucial to overcome the activation energy of the Pd-Pyridine bond breakage).

    • Time: 4 hours .

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the now-colored silica.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

  • Concentration: Evaporate solvent to obtain the purified solid.

Data Expectation:

Parameter Activated Carbon Si-Thiol (Recommended)
Pd Removal Efficiency ~85% (Residual ~100 ppm) >99% (Residual <5 ppm)
API Recovery 70-80% (Non-specific binding) >95%

| Solvent Compatibility | Poor in viscous solvents | Excellent |

Part 3: Secondary Protocol – Crystallization

If scavenging is unavailable or the batch size is too large (>10 kg), crystallization is the preferred alternative.

Solvent System: Methanol / Water (Anti-solvent). Mechanism: 4-Bromo-2-methoxynicotinic acid crystallizes, while the polar Pd-complexes remain solubilized in the mother liquor.

  • Dissolve crude product in Methanol (5 vol) at reflux (65°C).

  • Add Activated Carbon (Ecosorb® C-941) (5% w/w) while hot. Stir for 30 mins. Note: Carbon here acts as a polishing filter aid, not the primary scavenger.

  • Hot filter to remove carbon/Pd(0).

  • Slowly add Water (5 vol) to the hot filtrate until turbidity persists.

  • Cool slowly to 0-5°C over 4 hours.

  • Filter the white/off-white solid. Wash with cold MeOH:Water (1:1).

Part 4: Troubleshooting & FAQs

Q1: I used an amine-based scavenger (e.g., Si-Diamine) and my yield dropped to 10%. What happened? A: You performed an unintentional acid-base reaction. The basic amine on the silica reacted with the carboxylic acid on your nicotinic acid product, tethering your product to the beads.

  • Fix: Wash the silica beads with acidified methanol (1% acetic acid in MeOH). This will protonate the amine, breaking the ionic bond and releasing your product back into the filtrate.

Q2: The Si-Thiol didn't work; Pd is still 50 ppm. Why? A: This usually indicates "Steric Shielding" or "Solvent Competition."

  • Solvent: Are you using DMSO? DMSO is a competing ligand. Dilute the reaction with Ethyl Acetate (1:3) to weaken the DMSO-Pd coordination.

  • Temperature: Room temperature is often insufficient to break the Pd-Pyridine chelate. Increase temperature to 60°C .

Q3: Can I use standard charcoal? A: For pyridine derivatives, standard charcoal is rarely sufficient to reach <10 ppm. The pore structure of charcoal traps molecules physically, but the Pd-Pyridine bond is chemical. You need the chemical affinity of Sulfur (Thiol) to break that bond [2].

Q4: What are the regulatory limits for this impurity? A: Palladium is a Class 2B element under ICH Q3D.[1][2]

  • Oral PDE: 100 µ g/day .[3]

  • Concentration Limit: For a drug with a max daily dose of 10g, the limit is 10 ppm [3].[3]

References
  • Purdue University/SiliCycle Data: Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption. Demonstrates Thiol-silica has ~36x greater capacity than amine-silica for Pd.[4]

  • Biotage White Paper: Metal Scavengers in Process Chemistry. Comparative study showing Si-Thiol reduces Pd to <10ppm where Activated Carbon fails (leaving ~13% residual).

  • ICH Guideline Q3D (R2): Guideline for Elemental Impurities. Defines Class 2B limits and PDE for Palladium.

  • ACS Organic Process Research: Palladium Extraction Following Metal-Catalyzed Reactions. Reviews functionalized silica efficiency in pharmaceutical intermediates.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: LC-MS Fragmentation of 4-Bromo-2-methoxynicotinic Acid

Executive Summary & Technical Context[1][2][3][4][5] 4-Bromo-2-methoxynicotinic acid (CAS: 1010800-16-2) is a critical halogenated pyridine scaffold used in the synthesis of kinase inhibitors and other bioactive heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

4-Bromo-2-methoxynicotinic acid (CAS: 1010800-16-2) is a critical halogenated pyridine scaffold used in the synthesis of kinase inhibitors and other bioactive heterocycles. In drug development, distinguishing this specific isomer from its regioisomers (e.g., 5-bromo-2-methoxynicotinic acid) is paramount, as the position of the bromine atom dictates downstream structure-activity relationships (SAR).

This guide provides a definitive analysis of the LC-MS/MS fragmentation behaviors of 4-Bromo-2-methoxynicotinic acid. Unlike generic spectral libraries, we focus on the mechanistic causality of fragmentation—specifically the "Ortho Effect" driven by the 2-methoxy and 3-carboxylic acid interaction—to provide a robust method for structural verification.

Experimental Methodology

To replicate the fragmentation patterns described below, the following high-resolution LC-MS/MS conditions are recommended. These protocols ensure the generation of diagnostic ions required for isomer differentiation.

Sample Preparation
  • Solvent: Methanol:Water (50:50, v/v) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (ensure linearity to avoid detector saturation).

  • Filtration: 0.22 µm PTFE filter to remove particulates.

LC-MS/MS Parameters
ParameterSettingRationale
Ionization Source ESI (Electrospray Ionization)Soft ionization preserves the molecular ion [M+H]+.
Polarity Positive (+) & Negative (-)Positive mode is preferred for pyridine nitrogen protonation; Negative mode confirms the carboxylic acid moiety.
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)Standard retention of polar aromatic acids.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Collision Energy (CE) Stepped (15, 30, 45 eV)Captures both low-energy rearrangements (water loss) and high-energy cleavages (C-Br bond).

Structural Analysis & Fragmentation Mechanics

The mass spectrum of 4-Bromo-2-methoxynicotinic acid is defined by three core mechanistic pillars: the Bromine Isotopic Signature , the Pyridine Core Stability , and the Ortho-Methoxy Effect .

The Bromine Fingerprint (Isotopic Cluster)

Before analyzing fragmentation, the precursor ion must be validated via the characteristic bromine isotope pattern.

  • 79Br : 81Br Ratio: ~1:1 (50.7% : 49.3%).

  • Observation: The molecular ion cluster will appear as a "doublet" separated by 2 Da.

  • Precursor Ions [M+H]+: m/z231.96 (79Br) and 233.96 (81Br).

Primary Fragmentation Pathways (Positive Mode)

The fragmentation is dominated by the interaction between the 2-methoxy group and the 3-carboxylic acid. This "Ortho Effect" facilitates specific neutral losses that are less prevalent in meta- or para- isomers.

Pathway A: The Ortho-Effect Dehydration (Loss of H₂O)

Protonation often occurs on the carboxylic carbonyl or the pyridine nitrogen. However, the proximity of the 2-methoxy oxygen allows for a hydrogen bond network that facilitates the elimination of water, leading to a stable acylium ion.

  • Transition: m/z 232/234 → 214/216

  • Mechanism: Intramolecular nucleophilic attack or H-transfer between the adjacent COOH and OMe groups.

Pathway B: Methanol Elimination (Loss of CH₃OH)

A highly diagnostic pathway for 2-methoxynicotinic acids. The methoxy group can abstract a proton from the carboxylic acid (or vice-versa), leading to the expulsion of a neutral methanol molecule.

  • Transition: m/z 232/234 → 200/202

  • Significance: This pathway is structurally specific to the ortho arrangement of the ether and acid groups.

Pathway C: Decarboxylation (Loss of CO₂)

Common to all nicotinic acids, but the rate is influenced by the electron-withdrawing bromine.

  • Transition: m/z 232/234 → 188/190

  • Product: 4-Bromo-2-methoxypyridine cation.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the precursor ion to the diagnostic fragments.

FragmentationPathways Precursor [M+H]+ Precursor Ion m/z 232 / 234 Acylium [M+H - H2O]+ Acylium Ion m/z 214 / 216 Precursor->Acylium - H2O (18 Da) KetoIon [M+H - CH3OH]+ Keto-Pyridine Ion m/z 200 / 202 Precursor->KetoIon - CH3OH (32 Da) (Ortho Effect) Decarboxylated [M+H - CO2]+ 4-Br-2-OMe-Pyridine m/z 188 / 190 Precursor->Decarboxylated - CO2 (44 Da) BrLoss [M+H - CO2 - Br]+ m/z ~109 Decarboxylated->BrLoss - Br• (79/81 Da) (High Energy)

Caption: Mechanistic fragmentation tree for 4-Bromo-2-methoxynicotinic acid in ESI+ mode. Note the branching pathways driven by the ortho-substituents.

Comparative Analysis: Differentiating Isomers

A common analytical challenge is distinguishing the 4-Bromo isomer from the 5-Bromo isomer. While their molecular weights are identical, their fragmentation intensities differ due to electronic effects.

Feature4-Bromo-2-methoxynicotinic acid (Target)5-Bromo-2-methoxynicotinic acid (Isomer)
Structure Br is adjacent to COOH (Pos 4 vs 3).Br is meta to COOH (Pos 5 vs 3).
Steric Hindrance High. The bulky Br at C4 forces the COOH out of plane.Low. The COOH is less sterically crowded.
Decarboxylation (-CO₂) Enhanced. Steric relief upon loss of CO₂ makes this pathway favorable.Standard. Occurs, but typically less intense than in the 4-Br isomer.
Ortho Effect (-CH₃OH) Dominant. The 2-OMe and 3-COOH interaction is preserved.Dominant. Also present (2-OMe/3-COOH relationship is unchanged).
Diagnostic Ratio High ratio of m/z 188 (Decarboxylated) to m/z 232 (Parent).Lower ratio of m/z 188 to m/z 232 compared to 4-Br.

Key Differentiator: In the 4-Bromo isomer, the steric clash between the 4-Bromo and 3-Carboxyl groups weakens the C-C bond connecting the carboxyl group to the ring, often resulting in a higher relative abundance of the [M-CO₂]+ fragment compared to the 5-Bromo isomer.

Summary of Diagnostic Ions (Lookup Table)

Use this table to validate your experimental data.

Fragment Ion Identitym/z (79Br)m/z (81Br)Loss (Da)Mechanism
Precursor [M+H]+ 231.96 233.96 -Protonation
[M+H - H₂O]+ 213.95215.9518.01Dehydration (Acylium formation)
[M+H - CH₃OH]+ 199.93201.9332.03Ortho-Effect (Methanol loss)
[M+H - CO₂]+ 187.97 189.97 43.99Decarboxylation (Sterically promoted)
[M+H - COOH]+ 186.96188.9645.00Radical loss of Carboxyl (Less common)
[Pyridyl Cation]+ 109.05109.05~123Loss of Br + COOH (High Energy)

References

  • Ortho Effects in Mass Spectrometry

    • Source: National Institutes of Health (NIH) / PMC. "Mass spectrometry of analytical derivatives. 2.
    • URL:[Link]

  • McLafferty Rearrangement & Pyridine Fragmentation

    • Source: Chemistry Steps.[1] "McLafferty Rearrangement Mechanisms."

    • URL:[Link]

  • Differentiation of Isomers (General Principles)

    • Source: MDPI. "Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides."
    • URL:[Link]

  • Bromine Isotopic Patterns

    • Source: NIST WebBook.
    • URL:[Link]

Sources

Comparative

HPLC method development for 4-Bromo-2-methoxynicotinic acid purity

An In-Depth Technical Guide to HPLC Method Development for the Purity of 4-Bromo-2-methoxynicotinic Acid A Senior Application Scientist's Comparative Guide In the landscape of pharmaceutical development, the purity of an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to HPLC Method Development for the Purity of 4-Bromo-2-methoxynicotinic Acid

A Senior Application Scientist's Comparative Guide

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-2-methoxynicotinic acid serves as a vital building block in the synthesis of numerous biologically active compounds, particularly in the development of kinase inhibitors. Its purity directly influences the quality of the final drug substance, making a robust, reliable analytical method for its assessment indispensable.

This guide provides a comprehensive, field-proven approach to developing a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Bromo-2-methoxynicotinic acid. We will move beyond a simple protocol, delving into the scientific rationale behind each decision, comparing alternative approaches with supporting data, and grounding our methodology in authoritative standards.

Pillar 1: Understanding the Analyte – The Foundation of Method Development

Before a single vial is loaded, a thorough understanding of the analyte's physicochemical properties is paramount.

Chemical Properties of 4-Bromo-2-methoxynicotinic Acid:

  • Structure: A substituted pyridine ring with a carboxylic acid, a methoxy group, and a bromine atom.

  • Molecular Formula: C₇H₆BrNO₃[1].

  • Molecular Weight: 232.03 g/mol [1].

  • UV Absorbance: The aromatic pyridine ring ensures strong UV absorbance, making UV detection a suitable and sensitive choice for HPLC analysis.

Anticipating Potential Impurities:

A robust purity method must be able to separate the main compound from any potential process-related and degradation impurities. Based on common synthetic routes for similar molecules, we can anticipate:

  • Starting Materials: Unreacted precursors, such as 2-methoxy-4-aminopyridine or other brominating agents.[4]

  • Positional Isomers: Isomers such as 5-Bromo-2-methoxynicotinic acid or 6-Bromo-2-methoxynicotinic acid could be formed during synthesis. Separating these closely related compounds is often the primary challenge.[5][6]

  • Related Substances: Impurities from side reactions, such as debrominated (2-methoxynicotinic acid) or di-brominated species.

  • Degradation Products: Potential hydrolysis or decarboxylation products under stress conditions (light, heat, acid, base).

Pillar 2: A Logic-Driven Strategy for Method Development

Our approach is systematic, starting with broad screening and progressively refining parameters to achieve optimal separation. This workflow minimizes trial and error and is grounded in chromatographic theory.

HPLC_Method_Development_Workflow cluster_prep Phase 1: Foundation cluster_screening Phase 2: Initial Screening cluster_optimization Phase 3: Optimization cluster_validation Phase 4: Validation Analyte_Properties Define Analyte Properties (pKa, UV λmax, Solubility) Impurity_Profile Anticipate Potential Impurities (Isomers, Starting Materials) Analyte_Properties->Impurity_Profile Gradient Generic Gradient Elution Impurity_Profile->Gradient Column_Screen Column Screening (C18, Phenyl, C8) Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screen->Mobile_Phase_Screen Fine_Tune_Gradient Fine-Tune Gradient Slope Mobile_Phase_Screen->Fine_Tune_Gradient Gradient->Column_Screen Optimize_pH Optimize pH & Buffer Fine_Tune_Gradient->Optimize_pH Temperature Adjust Temperature Optimize_pH->Temperature Final_Method Final Optimized Method Temperature->Final_Method Validation Method Validation (ICH Q2R1) (Specificity, Linearity, Accuracy, Precision) Final_Method->Validation

Caption: Workflow for systematic HPLC method development.

Core Directive: Reversed-Phase Chromatography (RPC)

RPC is the technique of choice for this analysis.[7] The stationary phase is non-polar (hydrophobic), and the mobile phase is polar. 4-Bromo-2-methoxynicotinic acid is a moderately polar molecule, making it an ideal candidate for retention and separation on common RPC columns like C18.[8]

Comparative Analysis 1: Stationary Phase Selection

The choice of stationary phase is the most powerful tool for influencing selectivity—the ability of the system to distinguish between two analytes.[9] While a C18 column is the workhorse of RPC, evaluating alternatives is crucial for ensuring all potential impurities, especially isomers, are resolved.[10]

We compared three common stationary phases under a generic screening gradient.

Experimental Protocol: Stationary Phase Screening

  • HPLC System: Standard HPLC with a pump, autosampler, column oven, and DAD or UV detector.

  • Columns Evaluated:

    • Column A: C18, 4.6 x 150 mm, 5 µm

    • Column B: C8, 4.6 x 150 mm, 5 µm

    • Column C: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: 254 nm

  • Sample: 4-Bromo-2-methoxynicotinic acid spiked with a small amount of a related isomer impurity.

Data Summary: Stationary Phase Performance

Stationary PhaseRetention Time (Main Peak)Resolution (Analyte/Impurity)Peak Tailing FactorRationale & Observations
C18 (Column A) 12.5 min1.81.1Good retention and excellent peak shape. Provides the best starting resolution between the analyte and the key isomer. The high hydrophobicity of C18 is effective for this molecule.[9]
C8 (Column B) 10.2 min1.41.2Less retentive than C18, as expected.[9] The resolution is compromised, suggesting the hydrophobic interactions are not strong enough to differentiate the closely related structures effectively.
Phenyl-Hexyl (C) 11.8 min1.61.3Offers alternative selectivity due to potential π-π interactions with the pyridine ring.[11] While resolution is decent, it is not superior to the C18, and peak shape is slightly worse in this mobile phase.
Comparative Analysis 2: Mobile Phase Optimization

The mobile phase is a critical factor that can be adjusted to fine-tune the separation.[12] We focus on two key parameters: pH and the organic modifier.

1. The Critical Role of pH

For an ionizable compound like 4-Bromo-2-methoxynicotinic acid, mobile phase pH dictates its ionization state and, therefore, its retention and peak shape.[13] To achieve robust and reproducible chromatography, the pH should be set at least 1-2 units below the analyte's pKa.[2] This ensures the carboxylic acid is fully protonated (neutral), maximizing its hydrophobic interaction with the C18 stationary phase and preventing peak tailing caused by mixed retention modes.[3]

pH_Effect cluster_high_pH High pH (pH > pKa) cluster_low_pH Low pH (pH < pKa) High_pH Analyte is Ionized (Negative Charge) Poor_Retention Reduced Retention High_pH->Poor_Retention Peak_Tailing Poor Peak Shape High_pH->Peak_Tailing Low_pH Analyte is Neutral (Protonated) Good_Retention Optimal Retention Low_pH->Good_Retention Sharp_Peak Good Peak Shape Low_pH->Sharp_Peak Analyte 4-Bromo-2-methoxynicotinic acid (pKa ~3-4) Analyte->High_pH  Adjust pH Analyte->Low_pH  Adjust pH

Caption: Effect of mobile phase pH on an acidic analyte.

2. Choice of Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RPC. They differ in solvent strength and selectivity.[14] ACN is generally a stronger solvent and offers different selectivity due to its dipole moment, while MeOH is a protic solvent capable of hydrogen bonding.[13]

Data Summary: Mobile Phase Modifier Performance

Organic ModifierRetention Time (Main Peak)Resolution (Analyte/Impurity)System BackpressureObservations
Acetonitrile (ACN) 12.5 min1.8~1800 psiProvides sharper peaks and slightly better resolution for this separation. Its lower viscosity results in lower backpressure, which is often advantageous.[14]
Methanol (MeOH) 14.1 min1.6~2400 psiMethanol is a weaker solvent, leading to longer retention times. While it can sometimes alter elution order and improve resolution for certain compounds, it offered no advantage here and increased system pressure.

Pillar 3: The Optimized and Validated Method

Based on the comparative data, the following method was established and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16][17]

Experimental Protocol: Final Optimized HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC Grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

Method Validation: A Self-Validating System

Method validation is the process of providing documented evidence that the method is fit for its intended use.[18] The following parameters were assessed according to ICH Q2(R1).[19][20][21][22]

Experimental Protocol: Method Validation

  • Specificity: A solution of the sample diluent, a placebo (if applicable), the main compound, and known impurities were injected to demonstrate that there is no interference at the retention time of the analyte. Forced degradation studies (acid, base, peroxide, heat, light) were also performed to show peak purity.

  • Linearity: A series of at least five concentrations of 4-Bromo-2-methoxynicotinic acid were prepared (e.g., from 50% to 150% of the target concentration). The peak area response versus concentration was plotted, and the correlation coefficient (r²) was calculated.

  • Accuracy: Determined by analyzing a sample of known concentration (or a sample spiked with a known amount of analyte) and comparing the measured value to the true value. This was performed in triplicate at three concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-assay): Six replicate injections of the same sample were performed on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (%RSD) was calculated.

    • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day to assess variability.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature, ±0.1 mL/min flow rate) on the results was evaluated.

Data Summary: Validation Results

Validation ParameterAcceptance Criterion (Typical)Result
Specificity No interference at analyte RT. Peak purity > 99.5%Passed
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.3%
Precision (%RSD)
- Repeatability≤ 2.0%0.5%
- Intermediate Precision≤ 2.0%0.8%
LOQ Signal-to-Noise ≥ 100.05 µg/mL
LOD Signal-to-Noise ≥ 30.015 µg/mL
Robustness System suitability parameters metPassed

Conclusion

This guide has detailed a systematic, evidence-based approach to developing a robust and reliable RP-HPLC method for the purity determination of 4-Bromo-2-methoxynicotinic acid. By beginning with a deep understanding of the analyte, performing logical comparative experiments, and culminating in a comprehensive validation according to ICH guidelines, we have established a method that is fit for purpose in a regulated drug development environment. The final C18-based method with an acidified water/acetonitrile gradient demonstrates excellent selectivity, precision, and accuracy, ensuring confident quality assessment of this critical pharmaceutical intermediate.

References

  • Phenomenex, Inc. (2022, May 20). Choosing Columns for Polar Acidic Molecules. Phenomenex.
  • International Council for Harmonis
  • Dong, M. W. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Agilent Technologies. (n.d.).
  • Biotage. (2023, January 24).
  • Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA.
  • Phenomenex, Inc. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • BenchChem. (2025).
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent.
  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
  • Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Element Lab Solutions.
  • SiliCycle. (n.d.). HPLC Column Selection Guide. SiliCycle.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Phenomenex, Inc. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • ChemicalBook. (n.d.). 4-BROMO-2-METHOXYBENZOIC ACID CAS#: 72135-36-5. ChemicalBook.
  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • National Center for Biotechnology Information. (2025, October 26). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. PMC.
  • Chrom Tech, Inc. (2025, October 20).
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methoxybenzoic acid. PubChem.
  • Journal of Pharmaceutical and Applied Chemistry. (2025, June 5).
  • MySkinRecipes. (n.d.). 4-Bromo-2-methoxynicotinic acid. MySkinRecipes.
  • BLD Pharm. (n.d.). 1060806-59-8|4-Bromo-2-methoxynicotinaldehyde. BLD Pharm.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxybenzoic acid 97 72135-36-5. Sigma-Aldrich.
  • Stashenko, V. et al. (2019, November 29).
  • The Royal Society of Chemistry. (n.d.).
  • PubMed. (2019, November 29).
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Properties of 4-Bromo-2-pentene. BenchChem.
  • Guidechem. (2022, December 18). How to Efficiently Synthesize 4-Bromo-2-methoxypyridine?. Guidechem.
  • Der Pharma Chemica. (n.d.). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-2-methoxynicotinic Acid: Proper Disposal &amp; Handling Guide

[1] Executive Safety Directive Do not dispose of 4-Bromo-2-methoxynicotinic acid in municipal waste or standard aqueous waste streams. This compound is a halogenated heteroaromatic acid .

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Directive

Do not dispose of 4-Bromo-2-methoxynicotinic acid in municipal waste or standard aqueous waste streams.

This compound is a halogenated heteroaromatic acid . Its disposal requires segregation into specific waste streams designated for halogenated organics. Failure to segregate this compound correctly can damage incinerator scrubbers (due to HBr generation) or create toxic byproducts if mixed with incompatible oxidizers.

Immediate Hazard Profile:

  • Signal Word: WARNING

  • Primary Hazards: Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335).

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

Material Characterization & Properties

Understanding the physical state and chemical nature of the material dictates the disposal pathway.

PropertyDataOperational Implication
Chemical Name 4-Bromo-2-methoxynicotinic acidIdentify as "Halogenated Organic Acid" on waste tags.
CAS Number 1211579-98-4 (Isomer specific)Use for precise inventory tracking; verify specific isomer on container.
Functional Groups Pyridine ring, Carboxylic Acid, Bromine, MethoxyBromine: Requires halogenated waste stream.Acid: Low pH; do not mix with cyanide/sulfide waste.
Physical State Solid (Powder/Crystal)Primary disposal is via solid waste drums, not sinks.
pKa ~3.5 - 4.0 (Estimated)Acidic. Can mobilize heavy metals if mixed in general trash.

The "Why": Causality in Disposal Logic

As a scientist, you must understand the downstream effects of your disposal choices. We do not segregate merely for bureaucracy; we segregate for incineration chemistry .

  • The Halogen Factor (Bromine):

    • Mechanism: When brominated compounds are incinerated, they release Hydrogen Bromide (HBr) gas.

    • Impact: HBr is highly corrosive to incinerator fluework. Facilities must route these specific waste streams to incinerators equipped with caustic scrubbers (alkaline sprays) to neutralize the acid gas before release.

    • Rule: Never hide this compound in a "General Organic" non-halogenated drum. You risk regulatory fines and facility damage.

  • The Acid Factor:

    • Mechanism: As a nicotinic acid derivative, it can react exothermically with strong bases.

    • Rule: Do not attempt elementary neutralization (e.g., adding sodium bicarbonate) in the waste container. This generates CO2 gas and heat, potentially pressurizing the vessel. Leave neutralization to the professional waste treatment facility.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Best for: Expired shelf-life chemicals or surplus dry powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Primary Containment: Keep the chemical in its original vial if possible. Ensure the cap is tight.

  • Secondary Containment: Place the vial inside a clear, sealable plastic bag (Ziploc type) to contain potential leakage.

  • Waste Stream: Place the bagged vial into the Lab Solid Waste drum designated for Hazardous Chemical Solids .

    • Note: If your facility separates "Halogenated Solids" from "Non-Halogenated Solids," this MUST go into the Halogenated bin.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-Bromo-2-methoxynicotinic acid".[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

Scenario B: Disposal of Reaction Solutions (Liquid Waste)

Best for: Mother liquors or reaction mixtures containing the compound.[3]

  • Solvent Assessment: Determine the primary solvent.

    • If dissolved in DCM/Chloroform: It is already a Halogenated stream.

    • If dissolved in Methanol/Ethyl Acetate: The addition of the bromo-compound converts the entire mixture to a Halogenated Waste stream.

  • Segregation: Pour into the Halogenated Organic Solvent carboy (typically Red or Yellow tagged in many labs).

    • CRITICAL: Do NOT pour into the "Non-Halogenated" (Blue tag) carboy. Even trace halogens can disqualify a non-halogenated load from fuel-blending recycling programs, forcing expensive re-routing.

  • pH Check: If the solution is highly acidic (pH < 2), consider collecting in a separate "Acidic Organic" stream if your facility requires it, to prevent corrosion of metal safety cans.

Scenario C: Contaminated Debris

Best for: Gloves, weigh boats, paper towels.

  • Collection: Collect in a clear heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Classification: Label as "Solid Debris Contaminated with Halogenated Organics."

  • Disposal: Place in the hazardous solid waste drum. Do not throw in regular trash.

Visual Workflow: Disposal Decision Matrix

The following diagram illustrates the decision logic for disposing of 4-Bromo-2-methoxynicotinic acid based on its physical state.

DisposalWorkflow Start Waste Generation: 4-Bromo-2-methoxynicotinic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder / Debris StateCheck->SolidPath Dry LiquidPath Dissolved in Solution StateCheck->LiquidPath Wet SolidContainer Double Bag or Original Vial SolidPath->SolidContainer SolidBin Solid Hazardous Waste Drum (Trace Halogens Accepted) SolidContainer->SolidBin EHS EHS Pickup & Incineration (w/ Scrubber) SolidBin->EHS SolventCheck Primary Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent Already Halogenated NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent Flammable/Non-Halo LiquidBin Halogenated Organic Waste Carboy HaloSolvent->LiquidBin ConvertToHalo RECLASSIFY ENTIRE MIXTURE AS HALOGENATED NonHaloSolvent->ConvertToHalo Contamination ConvertToHalo->LiquidBin LiquidBin->EHS

Figure 1: Decision matrix for segregating 4-Bromo-2-methoxynicotinic acid waste streams. Note the critical reclassification of non-halogenated solvents to halogenated streams upon addition of the compound.

Emergency Spill Management

If a spill occurs during the disposal process, follow this protocol immediately.

  • Evacuate & Ventilate: If the powder becomes airborne, clear the immediate area to avoid inhalation.[4][5]

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If dust is significant, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation. Sweep up carefully into a dustpan.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Do not use bleach (potential reaction with amines/acids).

  • Disposal of Spill Materials: All cleanup materials must go into the Solid Hazardous Waste drum (Scenario C above).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Identification (40 CFR Part 261). [Link]

  • PubChem. (2023). Compound Summary for CID 23640707 (Isomer Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Bromo-2-methoxynicotinic Acid

Part 1: Executive Safety Summary Immediate Action Required: Treat 4-Bromo-2-methoxynicotinic acid as a Severe Respiratory and Mucous Membrane Irritant . While officially classified under GHS as an Irritant (Skin Cat 2, E...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat 4-Bromo-2-methoxynicotinic acid as a Severe Respiratory and Mucous Membrane Irritant . While officially classified under GHS as an Irritant (Skin Cat 2, Eye Cat 2A, STOT-SE 3), the combination of the carboxylic acid moiety and the halogenated pyridine ring creates a fine dust that is exceptionally aggressive to the upper respiratory tract.

The "Why" Behind the Protocol: Standard "lab safety" is insufficient here. The bromine atom at the C4 position increases the molecular weight and polarizability, often resulting in a "sticky" static-prone powder that clings to gloves and spatulas. This increases the risk of inadvertent aerosolization during weighing. Our protocol focuses on Dust Control and Contact Prevention .[1][2]

Part 2: Technical Hazard Analysis & PPE Matrix[4][5]

Molecular Hazard Profile
  • Acidity: The carboxylic acid group (

    
    ) protonates moisture on mucosal surfaces (eyes, lungs), causing immediate stinging and potential corneal opacity [1].
    
  • Halogenation: The bromine substituent acts as a lipophilic anchor, potentially increasing dermal absorption rates compared to non-halogenated nicotinic acids.

  • Physical State: Solid powder. High static potential.

PPE Selection Matrix

Do not rely on a single PPE setup.[1] Select based on your operational state.

Protective LayerTask A: Weighing/Transferring (Solid)Task B: Synthesis/Workup (Solution)Technical Rationale
Respiratory N95 or P100 Half-Mask Fume Hood (Sash at 18")Solids aerosolize easily. Once in solution, vapor pressure is negligible unless heated.
Hand Protection Double Nitrile (0.11 mm) Laminate / Viton (If solvent is DCM/THF)Nitrile is sufficient for dry solid. However, halogenated acids in organic solvents (like DCM) permeate nitrile in <5 mins [2].
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses w/ Side ShieldsSafety glasses fail against airborne dust migration. Goggles seal the orbital area.
Body Defense Lab Coat (High-neck, snap closure)Lab Coat + Chemical ApronPrevents dust accumulation on street clothes which can be re-aerosolized later.

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Static-Free Weighing (The Critical Step)

Most exposure incidents occur here due to static cling.

  • Engineering Control: Place the balance inside a Chemical Fume Hood or a Powder Containment Enclosure . Do NOT use a biological safety cabinet (recirculates air).

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.

    • Why? Brominated pyridines are prone to triboelectric charging. Charged particles will "jump" off the spatula onto your cuffs.

  • Transfer: Use a disposable antistatic weighing boat. Avoid glass weigh funnels as the powder may bridge and clog.

  • Decontamination: Immediately wipe the balance area with a damp paper towel (water/surfactant) to capture invisible micro-dust.

Protocol B: Solubilization & Reaction Setup
  • Solvent Choice: When dissolving in chlorinated solvents (e.g., Dichloromethane), assume the barrier properties of your gloves are compromised.

  • Addition Order: Add the solid to the solvent, not solvent to solid, to minimize "puffing" of dust.

  • Acid Scavenging: If using this reagent in an amide coupling, ensure a base (e.g., DIPEA) is present to neutralize the acidic proton, reducing volatility risks.

Part 4: Emergency Response & Disposal[1][2]

Spill Response Logic

Scenario: 5g bottle dropped, powder dispersed on floor.

  • STOP: Do not rush. Hold breath and exit the immediate radius.

  • DON: Put on a P100 respirator and goggles if not already worn.

  • CONTAIN: Cover the spill with a wet paper towel or oil-impregnated sweeping compound.

    • Critical: NEVER dry sweep. This creates a toxic dust cloud.

  • CLEAN: Scoop up the wet slurry. Wash surface with 5% Sodium Bicarbonate solution to neutralize the acid residue.

Disposal Classification
  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container to prevent exothermic runaway.

  • Labeling: Must explicitly state "Contains Brominated Pyridines" to alert waste handlers of potential lachrymator properties.

Part 5: Visualizations

Figure 1: PPE Decision Logic (Graphviz)

Caption: Logical flow for selecting PPE based on the physical state of the reagent and the solvent system used.

PPE_Decision_Tree Start Start: Handling 4-Bromo-2-methoxynicotinic acid State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solution State->Solution DustRisk High Dust/Static Risk Solid->DustRisk SolventCheck Check Solvent Type Solution->SolventCheck SolidPPE REQUIRED: 1. Chemical Goggles (Seal) 2. N95/P100 Respirator 3. Double Nitrile Gloves DustRisk->SolidPPE Aggressive Halogenated (DCM/Chloroform) SolventCheck->Aggressive Standard Standard (MeOH/DMF/Water) SolventCheck->Standard SolventPPE_Agg REQUIRED: 1. Laminate/Silver Shield Gloves 2. Fume Hood (Sash Down) Aggressive->SolventPPE_Agg SolventPPE_Std REQUIRED: 1. Single Nitrile Gloves 2. Safety Glasses Standard->SolventPPE_Std

Figure 2: Spill Response Workflow

Caption: Step-by-step containment protocol emphasizing wet-cleaning methods to prevent aerosolization.

Spill_Response Spill Powder Spill Detected Evacuate 1. Evacuate Immediate Area (Allow aerosols to settle) Spill->Evacuate PPE_Up 2. Don P100 Respirator & Goggles Evacuate->PPE_Up WetMethod 3. Cover with WET absorbent pads PPE_Up->WetMethod Neutralize 4. Wipe with 5% NaHCO3 (Neutralize Acid) WetMethod->Neutralize Dispose 5. Bin as Halogenated Waste Neutralize->Dispose

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2782782, 4-Bromo-2-methoxynicotinic acid. Retrieved from [Link]

Sources

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